Imp2-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H14F3NO4 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[(4-phenylbenzoyl)amino]-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C21H14F3NO4/c22-21(23,24)29-16-10-11-18(17(12-16)20(27)28)25-19(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,25,26)(H,27,28) |
InChI Key |
ACJZUAUURQGKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The IMP2 Inhibitor IMP2-IN-1: A Technical Guide to its Effect on RNA-Binding Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein implicated in a variety of cellular processes, including mRNA localization, stability, and translation.[1][2] Its role as an N6-methyladenosine (m6A) reader allows it to modulate the expression of numerous target genes, making it a key player in both normal physiology and disease, particularly in cancer and metabolic disorders.[2][3] The development of small molecule inhibitors targeting RNA-binding proteins like IMP2 represents a promising frontier in therapeutic development.[4] This technical guide focuses on IMP2-IN-1, a potent small molecule inhibitor of IMP2, and its effects on the RNA-binding activity of its target.
This compound: Mechanism of Action and Efficacy
This compound has been identified as a potent inhibitor of IMP2's interaction with its target RNA sequences.[5][6] While the precise molecular mechanism of inhibition is still under investigation, it is understood to disrupt the ability of IMP2 to bind to its cognate RNA molecules. This disruption of the IMP2-RNA interaction is the foundational action that leads to its downstream biological effects.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified, providing key metrics for its efficacy. The available data is summarized in the table below.
| Compound | Assay Type | Target RNA Sequence | IC50 (µM) | Source |
| This compound | Fluorescence Polarization | Not Specified | 81.3 - 127.5 | [5][6] |
Experimental Protocols
The characterization of this compound's effect on IMP2's RNA-binding activity involves several key biophysical and biochemical assays. The following sections provide detailed methodologies for these essential experiments.
Fluorescence Polarization (FP) Assay for IMP2-RNA Binding Inhibition
Fluorescence polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (in this case, an RNA probe) to a larger molecule (IMP2). The binding event slows the rotation of the fluorescent probe, leading to an increase in the polarization of its emitted light. An inhibitor will compete with the labeled RNA for binding to IMP2, resulting in a decrease in fluorescence polarization.
Materials:
-
Purified recombinant IMP2 protein
-
Fluorescently labeled RNA probe corresponding to a known IMP2 binding site
-
This compound
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the fluorescently labeled RNA probe in assay buffer at a concentration optimized for a stable FP signal (typically in the low nanomolar range).
-
Prepare a 2X solution of IMP2 protein in assay buffer. The concentration should be optimized to achieve a significant shift in polarization upon binding to the RNA probe (typically in the nanomolar to low micromolar range).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into assay buffer to create a 4X concentration series.
-
-
Assay Setup:
-
Add 5 µL of the 4X this compound serial dilution to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the same final DMSO concentration.
-
Add 5 µL of the 2X IMP2 protein solution to all wells except for the "no protein" control wells.
-
Add 10 µL of the 2X fluorescently labeled RNA probe solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader, using appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Thermal Shift Assay (TSA) for Target Engagement
The thermal shift assay, or differential scanning fluorimetry, is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Materials:
-
Purified recombinant IMP2 protein
-
This compound
-
SYPRO Orange dye (or equivalent)
-
Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument with a melt curve analysis module
-
96-well PCR plates
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing IMP2 protein and SYPRO Orange dye in the assay buffer. The final concentration of IMP2 is typically 1-5 µM, and the dye is used at the manufacturer's recommended dilution.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add this compound to the wells at various concentrations. Include a DMSO control.
-
-
Thermal Denaturation:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute), while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
The instrument software will generate a melt curve, plotting fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the inflection point of the sigmoidal melt curve.
-
Calculate the change in melting temperature (ΔTm) in the presence of this compound compared to the DMSO control. A positive ΔTm indicates stabilization of IMP2 upon inhibitor binding.
-
Saturation-Transfer Difference (STD) NMR for Binding Epitope Mapping
STD-NMR is a powerful technique to identify which parts of a small molecule are in close proximity to a large protein upon binding. It relies on the transfer of saturation from the protein to the bound ligand.
Materials:
-
Purified recombinant IMP2 protein
-
This compound
-
Deuterated buffer (e.g., 20 mM Tris-d11 pH 7.4, 150 mM NaCl in 99.9% D2O)
-
NMR spectrometer with cryoprobe
Protocol:
-
Sample Preparation:
-
Prepare a sample containing a low concentration of IMP2 (e.g., 10-50 µM) and a higher concentration of this compound (e.g., 1-5 mM) in the deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum of the mixture to identify the resonances of this compound.
-
Set up the STD-NMR experiment. This involves acquiring two spectra:
-
On-resonance spectrum: A selective saturation pulse is applied at a frequency where only protein signals resonate (e.g., -1 ppm).
-
Off-resonance spectrum: The saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
-
The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which shows only the signals of the ligand that have received saturation from the protein.
-
-
Data Analysis:
-
Identify the protons of this compound that show signals in the STD spectrum. The intensity of these signals is proportional to their proximity to the protein surface.
-
By comparing the relative intensities of the STD signals, a binding epitope map of this compound can be generated, revealing which parts of the molecule are crucial for the interaction with IMP2.
-
Signaling Pathways and Experimental Workflows
IMP2-Mediated Regulation of the IGF2/PI3K/Akt Signaling Pathway
IMP2 is known to regulate the translation of Insulin-like Growth Factor 2 (IGF2) mRNA. By binding to the IGF2 mRNA, IMP2 enhances its translation, leading to increased levels of IGF2 protein. Secreted IGF2 can then bind to its receptor, the Insulin-like Growth Factor 1 Receptor (IGF1R), initiating a downstream signaling cascade through the PI3K/Akt pathway, which is a key regulator of cell growth, proliferation, and survival.[4][5]
The following diagram illustrates this pathway and the proposed point of intervention for this compound.
Caption: IMP2 enhances IGF2 translation, activating the PI3K/Akt pathway.
Experimental Workflow for the Identification and Characterization of this compound
The discovery of this compound likely followed a systematic drug discovery process, beginning with a high-throughput screen to identify initial hits, followed by a series of validation and characterization assays.
Caption: Workflow for IMP2 inhibitor discovery and validation.
Conclusion
This compound represents a valuable tool for researchers studying the function of IMP2 and its role in disease. Its ability to inhibit the RNA-binding activity of IMP2 allows for the targeted investigation of IMP2-dependent pathways. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for scientists and drug development professionals working in this exciting area of research. Further characterization of this compound and the development of next-generation inhibitors hold significant promise for the development of novel therapeutics.
References
- 1. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Small-Molecule Inhibitors Targeting the RNA-Binding Protein IGF2BP2/IMP2 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A combined computational and functional approach identifies IGF2BP2 as a driver of chemoresistance in a wide array of pre-clinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publications – Integrative Cellular Biology and Bioinformatics [icb.uni-saarland.de]
- 6. Multifaceted roles of insulin‑like growth factor 2 mRNA binding protein 2 in human cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Signaling Pathways Affected by Imp2-IN-1: A Technical Guide
Introduction
Imp2-IN-1 is a small molecule inhibitor targeting the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IGF2BP2), commonly known as IMP2.[1][2] IMP2 is a highly conserved oncofetal RNA-binding protein (RBP) that plays a critical role in the post-transcriptional regulation of a wide array of messenger RNAs (mRNAs).[3] It primarily functions by binding to N6-methyladenosine (m6A) modifications on target mRNAs, enhancing their stability and promoting their translation.[3] Due to its overexpression in numerous cancer types and its involvement in metabolic and inflammatory diseases, IMP2 has emerged as a promising therapeutic target.[3][4][5][6] This document provides an in-depth technical overview of the core signaling pathways modulated by the inhibition of IMP2 with this compound, supported by quantitative data and detailed experimental protocols.
Quantitative Data: Inhibitory Potency of this compound
This compound has been identified as a potent inhibitor of the IMP2-RNA interaction. The following table summarizes its reported inhibitory concentration.
| Compound | Target | Assay | IC50 Value (µM) | Reference |
| This compound | IMP2-RNA Interaction | Fluorescence Polarization | 81.3 - 127.5 | [1][7][8] |
Core Signaling Pathways Affected by this compound
Inhibition of IMP2 by this compound disrupts several critical cellular signaling cascades. The primary pathways affected include the mTOR/IGF2 axis, insulin signaling, and pro-inflammatory cytokine pathways.
The mTOR/IGF2 Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. IMP2 is a direct substrate of the mTOR complex 1 (mTORC1).[9] In response to nutrient availability, mTORC1 phosphorylates IMP2, a step that enhances IMP2's ability to bind to the 5' UTR of Insulin-like Growth Factor 2 (IGF2) mRNA.[10][11][12] This interaction promotes the cap-independent, internal ribosomal entry site (IRES)-mediated translation of IGF2, a potent mitogen that drives cell proliferation.[12][13]
By inhibiting IMP2's ability to bind RNA, this compound effectively uncouples mTORC1 signaling from IGF2 production, leading to reduced cell proliferation. This makes this compound a valuable tool for studying mTOR-driven tumorigenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IMP2 inhibitor 4 | IGF2BP2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | IMP2抑制剂 | MCE [medchemexpress.cn]
- 9. The Diverse Functions of IMP2/IGF2BP2 in Metabolism [pubmed.ncbi.nlm.nih.gov]
- 10. mTOR phosphorylates IMP2 to promote IGF2 mRNA translation by internal ribosomal entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mTOR phosphorylates IMP2 to promote IGF2 mRNA translation by internal ribosomal entry [dspace.mit.edu]
- 13. mTOR complex 2 phosphorylates IMP1 cotranslationally to promote IGF2 production and the proliferation of mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Oncofetal RNA-Binding Protein IMP2: A Pivotal Regulator of Tumor Progression and Metastasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an oncofetal RNA-binding protein that has emerged as a critical player in the initiation and progression of numerous cancers.[1][2] Predominantly expressed during embryonic development, its re-expression in adult tissues is strongly associated with malignancy, poorer patient prognosis, and the acquisition of metastatic potential.[3][4] IMP2 exerts its oncogenic functions by post-transcriptionally regulating a network of mRNAs encoding key proteins involved in cell proliferation, survival, metabolism, and motility.[5] This technical guide provides a comprehensive overview of the multifaceted role of IMP2 in tumor progression and metastasis, detailing its core signaling pathways, summarizing quantitative data from key experimental findings, and providing detailed methodologies for relevant experimental protocols.
The Role of IMP2 in Tumor Progression
IMP2 is frequently overexpressed in a wide array of human cancers, including but not limited to colorectal, breast, lung, liver, pancreatic, and ovarian cancers, as well as glioblastoma.[1][6] This overexpression is often a consequence of gene amplification and is correlated with advanced tumor stages and decreased overall patient survival.[1][3] The primary mechanism through which IMP2 promotes tumor progression is by binding to and stabilizing its target messenger RNAs (mRNAs), leading to increased protein expression of potent oncogenes.[1][7]
Regulation of Cell Proliferation
A hallmark of IMP2's oncogenic activity is its profound impact on cancer cell proliferation. Multiple studies have demonstrated that modulation of IMP2 levels directly affects the proliferative capacity of cancer cells.
-
IMP2 Overexpression: Ectopic expression of IMP2 in various cancer cell lines has been shown to significantly enhance their proliferation rates in a dose-dependent manner.[3]
-
IMP2 Knockdown/Knockout: Conversely, the depletion of IMP2, either through shRNA-mediated knockdown or CRISPR-Cas9-mediated knockout, results in a substantial reduction in cancer cell proliferation, often by as much as 50-80%.[3][8] This effect is frequently associated with cell cycle arrest, typically at the G0/G1 phase.[9]
| Cell Line | Genetic Modification | Effect on Proliferation | Quantitative Change | Reference |
| Various Human Cancer Cell Lines | CRISPR-Cas9 Knockout | Decreased | 52-78% reduction | [3][8] |
| Mouse Embryo Fibroblasts (MEFs) | Knockout | Decreased | ~75-81% reduction | [3] |
| Head and Neck Squamous Carcinoma (HNSCC) Cells | shRNA Knockdown | Decreased | Significant reduction in viability and growth | [9] |
| BCPAP (Thyroid Cancer) Cells | siRNA Knockdown | Decreased | Significant inhibition | [10] |
Metabolic Reprogramming
IMP2 plays a crucial role in rewiring cancer cell metabolism to support rapid proliferation and survival. It is known to regulate pathways associated with aerobic glycolysis, a hallmark of cancer metabolism.
-
Regulation of Glycolytic Enzymes: IMP2 can stabilize the mRNA of key glycolytic enzymes, such as Hexokinase 2 (HK2), promoting increased glucose uptake and lactate production.[1] This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid growth.
-
Mitochondrial Function: IMP2 has also been implicated in the regulation of mitochondrial oxidative phosphorylation (OXPHOS). It can bind to mRNAs encoding subunits of the mitochondrial respiratory chain complexes, thereby influencing their assembly and function.[11] This dual role in both glycolysis and OXPHOS highlights IMP2's central position in orchestrating the metabolic plasticity of cancer cells.
Maintenance of Cancer Stem Cells
Emerging evidence suggests that IMP2 is essential for the maintenance and function of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, recurrence, and therapeutic resistance.[9] IMP2 expression is often elevated in CSCs, where it contributes to their self-renewal and tumor-initiating properties.[11]
IMP2's Involvement in Metastasis
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. IMP2 is a significant driver of the metastatic cascade, influencing cell migration, invasion, and the underlying process of epithelial-mesenchymal transition (EMT).
Promotion of Cell Migration and Invasion
IMP2 enhances the migratory and invasive potential of cancer cells, which are crucial steps for metastasis.[6]
-
Increased Cell Motility: Overexpression of IMP2 has been shown to increase the migration of breast cancer and glioblastoma cells.[6][9]
-
Reduced Cell Adhesion: IMP2 can also reduce cell adhesion to the extracellular matrix, facilitating the detachment of cancer cells from the primary tumor.[6][12]
-
Invasion through Matrix: Knockdown of IMP2 in thyroid cancer cells has been demonstrated to inhibit their invasive capabilities.[10]
| Cell Line | Genetic Modification | Effect on Migration/Invasion | Quantitative Change | Reference |
| MDA-MB-231 (Breast Cancer) | Overexpression | Increased Migration | 50-70% increase in wound closure | [6] |
| LM2-4 (Breast Cancer) | Overexpression | Increased Migration | Significant increase | [6] |
| BCPAP (Thyroid Cancer) | siRNA Knockdown | Decreased Migration & Invasion | Significant inhibition | [10] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Knockdown | Enhanced Migration & Invasion | Significant enhancement | [13] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Overexpression | Suppressed Migration & Invasion | Significant suppression | [13] |
Induction of Epithelial-Mesenchymal Transition (EMT)
EMT is a developmental program that is often hijacked by cancer cells to acquire migratory and invasive properties.[14] During EMT, epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and gain mesenchymal traits, including increased motility and invasiveness.[14][15] IMP2 is a key regulator of EMT.[6][9]
-
Regulation of EMT Markers: IMP2 expression is associated with changes in the expression of key EMT markers. It can lead to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[2][16]
-
TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway is a potent inducer of EMT.[17] In pancreatic cancer cells, TGF-β-induced EMT is accompanied by an increase in IMP2 expression, suggesting a functional link between IMP2 and this critical EMT-inducing pathway.[6]
Key Signaling Pathways and Molecular Mechanisms
IMP2's diverse functions in cancer are mediated through its interaction with a complex network of signaling pathways and downstream target mRNAs.
The IGF2/PI3K/Akt Pathway
One of the most well-characterized pathways regulated by IMP2 is the Insulin-like Growth Factor 2 (IGF2)/Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[9][18]
-
IMP2 and IGF2: IMP2 was initially identified for its ability to bind to the 5' UTR of IGF2 mRNA, promoting its translation. Increased levels of IGF2, a potent mitogen, lead to the activation of its receptor, the IGF1R, and the downstream PI3K/Akt pathway.[3][9]
-
PI3K/Akt Signaling: The activation of the PI3K/Akt pathway is central to many aspects of tumorigenesis, including cell proliferation, survival, and motility.[9] By upregulating IGF2, IMP2 effectively fuels this critical oncogenic pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Evaluation of the mechanism of epithelial-mesenchymal transition in human ovarian cancer stem cells transfected with a WW domain-containing oxidoreductase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. p62/IMP2 stimulates cell migration and reduces cell adhesion in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hippo Signaling Mediates TGFβ-Dependent Transcriptional Inputs in Cardiac Cushion Mesenchymal Cells to Regulate Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IGF2BP2 promotes head and neck squamous carcinoma cell proliferation and growth via the miR-98-5p/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - IGF2 BP2 knockdown inhibits BCPAP cell proliferation, migration, and invasion in vitro. - figshare - Figshare [figshare.com]
- 11. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IGF2BP2 promotes cancer progression by degrading the RNA transcript encoding a v-ATPase subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-binding protein IGF2BP2 suppresses metastasis of clear cell renal cell carcinoma by enhancing CKB mRNA stability and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HMGA1 chromatin regulators induce transcriptional networks involved in GATA2 and proliferation during MPN progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 18. Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 (IGF2BP2) Promotes Castration-Resistant Prostate Cancer Progression by Regulating AR-V7 mRNA Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Post-Transcriptional Modulation of Gene Expression by Imp2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an oncofetal RNA-binding protein that has emerged as a critical post-transcriptional regulator of gene expression. Its dysregulation is implicated in a variety of human diseases, most notably cancer. IMP2 modulates the stability and translation of its target mRNAs, thereby influencing cellular processes such as proliferation, migration, and metabolism. This technical guide provides a comprehensive overview of Imp2-IN-1, a potent small molecule inhibitor of IMP2, and its mechanism of action in modulating gene expression. We present quantitative data on its biological activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it affects.
Introduction to IMP2 and its Role in Gene Regulation
IMP2 is a member of the conserved IMP family of RNA-binding proteins. It recognizes and binds to specific sequences and structural motifs within target mRNAs, often in an N6-methyladenosine (m6A)-dependent manner.[1][2] Upon binding, IMP2 can have several effects on the target mRNA:
-
Enhanced mRNA Stability: IMP2 can protect target mRNAs from degradation by ribonucleases, thereby increasing their half-life and leading to elevated protein expression.[1]
-
Promoted Translation: IMP2 can facilitate the recruitment of ribosomes and other translation initiation factors to the mRNA, leading to more efficient protein synthesis.[3]
-
Regulation of Alternative Splicing: In some instances, IMP2 can influence the splicing patterns of its target pre-mRNAs.[2]
-
Subcellular Localization: IMP2 can direct the transport of its target mRNAs to specific subcellular locations for localized translation.
The aberrant expression of IMP2 has been linked to poor prognosis in various cancers, including colorectal, liver, and lung cancer.[4] Its role in promoting tumor cell proliferation, migration, and metabolic reprogramming makes it an attractive target for therapeutic intervention.[2][4]
This compound: A Potent Inhibitor of IMP2 Function
This compound (also referred to as compound 4 in some literature) is a small molecule inhibitor designed to disrupt the interaction between IMP2 and its target RNAs.[5] By binding to IMP2, this compound sterically hinders the protein's ability to associate with its cognate mRNA targets, thereby reversing the post-transcriptional upregulation mediated by IMP2.
Quantitative Biological Activity of this compound
The biological effects of this compound have been characterized in various cancer cell lines. The following tables summarize the key quantitative data regarding its activity.
| Parameter | Value | Assay Condition | Reference |
| IC50 (IMP2-RNA Interaction) | 81.3 - 127.5 µM | In vitro fluorescence polarization assay | [5] |
| Cell Line | Assay | Concentration | Effect | Reference |
| LLC1 (Lung Carcinoma) | 2D Cell Proliferation | 5 µM - 100 µM | Dose-dependent decrease | [4] |
| LLC1 (Lung Carcinoma) | Metabolic Activity (MTT) | 5 µM - 100 µM | Dose-dependent decrease | [4] |
| Huh7 (Hepatocellular Carcinoma) | Cell Viability | Not specified | Significant reduction | [5] |
| SW480 (Colorectal Adenocarcinoma) | IMP2 Protein Level | Not specified | Reduction | [5] |
Key Signaling Pathways Modulated by this compound
IMP2 has been shown to influence key signaling pathways that are often dysregulated in cancer. By inhibiting IMP2, this compound can effectively modulate these pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. IMP2 has been shown to promote liver cancer cell migration through the activation of this pathway. By inhibiting IMP2, this compound is expected to downregulate Wnt/β-catenin signaling, leading to a decrease in the transcription of its target genes, which are involved in cell proliferation and migration.
Glycolysis Pathway
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. IMP2 plays a significant role in this process by stabilizing the mRNAs of key glycolytic enzymes, such as hexokinase 2 (HK2) and glucose transporter 1 (GLUT1), as well as factors like CDC45 that are associated with glycolysis in cancer cells.[2] Inhibition of IMP2 by this compound is therefore expected to decrease the expression of these enzymes, leading to a reduction in glycolytic flux and ATP production, thereby starving cancer cells of the energy required for rapid proliferation.
References
- 1. IGF2BP2/IMP2-Deficient mice resist obesity through enhanced translation of Ucp1 mRNA and Other mRNAs encoding mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-binding protein IGF2BP2/IMP2 is required for laminin-β2 mRNA translation and is modulated by glucose concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Imp2-IN-1: A Novel Strategy for Targeting Glycolysis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: November 11, 2025
Abstract
Cancer cells exhibit profound metabolic reprogramming, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift provides the necessary energy and biosynthetic precursors to support rapid cell proliferation. The insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2 or IMP2) has emerged as a critical post-transcriptional regulator that promotes this glycolytic phenotype in various cancers. Imp2-IN-1 is a first-in-class small-molecule inhibitor of IGF2BP2, offering a novel therapeutic avenue to disrupt cancer metabolism.[1][2] This technical guide details the mechanism of this compound's action on glycolysis, summarizes the quantitative effects of IGF2BP2 inhibition, provides detailed experimental protocols for assessing these effects, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism: IGF2BP2 as a Pro-Glycolytic Factor
IGF2BP2 is an RNA-binding protein that functions as an N6-methyladenosine (m6A) "reader." In cancer cells, IGF2BP2 recognizes and binds to m6A-modified mRNAs of key metabolic enzymes and glucose transporters. This binding stabilizes the target mRNAs, preventing their degradation and leading to increased protein expression.[3][4][5] The resulting upregulation of glycolytic machinery enhances glucose uptake, lactate production, and the overall rate of glycolysis, fueling tumor growth and progression.[4][6][7]
Key mRNA targets stabilized by IGF2BP2 in the context of glycolysis include:
-
Glucose Transporter 1 (GLUT1): Facilitates the uptake of glucose into the cell.[5][8]
-
Hexokinase 2 (HK2): Catalyzes the first committed step of glycolysis.[8]
-
Aldolase A (ALDOA): A key enzyme in the glycolytic pathway.[3]
-
Cell Division Cycle 45 (CDC45): While not a direct glycolytic enzyme, its stability, promoted by IGF2BP2, is linked to the glycolytic phenotype in hepatocellular carcinoma.[4][7]
This compound directly inhibits the RNA-binding activity of IGF2BP2.[1][2] By preventing IGF2BP2 from binding to its target mRNAs, this compound leads to their destabilization and subsequent degradation. This reduces the expression of key glycolytic proteins, thereby suppressing the cancer cell's ability to perform aerobic glycolysis.
Quantitative Data on IGF2BP2 Inhibition and Glycolysis
While direct quantitative studies using this compound are emerging, a substantial body of evidence from siRNA-mediated knockdown of IGF2BP2 demonstrates its critical role in cancer cell glycolysis. The following table summarizes these findings across various cancer types.
| Cancer Type | Cell Line(s) | Inhibition Method | Observed Effect on Glycolysis | Key Downstream Target(s) |
| Hepatocellular Carcinoma (HCC) | Huh7, HepG2 | shRNA knockdown | Decreased glucose consumption, lactate production, and ATP levels. | CDC45[4][7] |
| Acute Myeloid Leukemia (AML) | MV4-11 (FLT3-ITD+) | si-IGF2BP2 | Inhibition of glycolytic activity. | DANCR (lncRNA)[6] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | BxPC-3, Capan-1 | siRNA knockdown | Reduced glucose consumption and lactate production. | GLUT1[5] |
| Liver Fibrosis (HSCs) | LX-2, JS1 | shRNA knockdown | Reduced glucose uptake, lactate production, and ECAR. | ALDOA[3] |
| Colorectal Cancer | Not Specified | Not Specified | Promotes glycolysis. | GLUT1, HK2[8] |
Experimental Protocols
To assess the effect of this compound on glycolysis, several standard and advanced assays can be employed. The following protocols provide a detailed methodology for key experiments.
Protocol: Extracellular Acidification Rate (ECAR) Measurement
This protocol details the use of an extracellular flux analyzer (e.g., Agilent Seahorse XF) to measure the rate of glycolysis in real-time. ECAR is an indicator of lactate production.[9][10]
Materials:
-
Cancer cell line of interest
-
This compound (solubilized in DMSO)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with 2 mM L-glutamine, pH 7.4
-
Glycolysis Stress Test Compounds: Glucose (10 mM), Oligomycin (1.0 µM), 2-Deoxyglucose (2-DG, 50 mM)
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XF microplate at a pre-determined optimal density (e.g., 20,000-40,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Preparation:
-
One hour before the assay, remove growth medium from the cells.
-
Wash the cells twice with pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Load Cartridge: Load the hydrated sensor cartridge with the glycolysis stress test compounds:
-
Port A: Glucose
-
Port B: Oligomycin
-
Port C: 2-Deoxyglucose (2-DG)
-
-
Run Assay: Place the cell culture plate and the loaded sensor cartridge into the XF Analyzer and initiate the measurement protocol.
-
Data Analysis: Analyze the resulting ECAR measurements to determine key glycolytic parameters:
-
Glycolysis: The ECAR rate following glucose injection.
-
Glycolytic Capacity: The maximum ECAR rate achieved after inhibiting oxidative phosphorylation with oligomycin.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
Protocol: Glucose Uptake Assay
This assay measures the direct uptake of glucose by cells, often using a fluorescent glucose analog.
Materials:
-
Cancer cells treated with this compound or vehicle.
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described previously.
-
Glucose Starvation: Wash cells with PBS and incubate in glucose-free KRH buffer for 30-60 minutes.
-
2-NBDG Incubation: Add 2-NBDG to the buffer at a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Stop Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Quantification:
-
Flow Cytometry: Trypsinize and resuspend cells in PBS. Analyze the fluorescence intensity of the cell population.
-
Plate Reader: Lyse the cells and measure the fluorescence of the lysate in a multi-well plate.
-
-
Data Analysis: Compare the mean fluorescence intensity of this compound-treated cells to control cells.
Protocol: Lactate Production Assay
This colorimetric assay quantifies the amount of lactate secreted into the culture medium, a direct product of glycolysis.
Materials:
-
Culture medium collected from cells treated with this compound or vehicle.
-
Commercially available Lactate Assay Kit (e.g., based on lactate oxidase and peroxidase reaction).
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: Seed a known number of cells and treat with this compound for the desired time.
-
Sample Collection: Collect the cell culture medium at the end of the treatment period.
-
Assay Reaction: Perform the lactate assay according to the manufacturer's instructions. This typically involves mixing the medium with a reaction buffer containing enzymes that produce a colored or fluorescent product in proportion to the lactate concentration.
-
Quantification: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the lactate concentration based on a standard curve. Normalize the results to the cell number or total protein content to account for differences in cell proliferation.
Conclusion and Future Directions
The RNA-binding protein IGF2BP2 is a significant driver of the glycolytic phenotype in a multitude of cancer types. By stabilizing the mRNAs of crucial glycolytic genes, it ensures the metabolic machinery is in place to support uncontrolled proliferation. The development of this compound, a potent and specific small-molecule inhibitor of IGF2BP2, represents a highly promising therapeutic strategy.[1] By disrupting this fundamental post-transcriptional mechanism, this compound can effectively cut the fuel supply to cancer cells, inhibiting their growth.
The protocols and data presented in this guide provide a framework for researchers to investigate and validate the anti-glycolytic effects of this compound in various cancer models. Future studies should focus on direct, quantitative analysis of this compound's impact on metabolic flux, its in vivo efficacy in preclinical tumor models, and its potential for combination therapies with other anti-cancer agents that target distinct cellular pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The m6A reader IGF2BP2 regulates glycolytic metabolism and mediates histone lactylation to enhance hepatic stellate cell activation and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IGF2BP2 promotes glycolysis and hepatocellular carcinoma stemness by stabilizing CDC45 mRNA via m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor 2 mRNA binding protein 2 promotes aerobic glycolysis and cell proliferation in pancreatic ductal adenocarcinoma via stabilizing <italic>GLUT1</italic> mRNA [sciengine.com]
- 6. IGF2BP2 promotes lncRNA DANCR stability mediated glycolysis and affects the progression of FLT3-ITD + acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Insulin-like Growth Factor 2 mRNA-Binding Protein 2—a Potential Link Between Type 2 Diabetes Mellitus and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Imp2-IN-1 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Product Information
Imp2-IN-1 is a potent small-molecule inhibitor of the Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2 or IGF2BP2).[1][2] IMP2 is an RNA-binding protein that plays a significant role in oncogenesis and metabolism by regulating the translation and stability of its target mRNAs, such as IGF2.[3][4][5] By inhibiting IMP2, this compound can modulate downstream signaling pathways like the PI3K/Akt pathway, thereby affecting cell proliferation, migration, and viability.[3][6] These application notes provide detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO) and protocols for its use in research settings.
Solubility in DMSO
This compound exhibits high solubility in DMSO. It is crucial to use high-quality, anhydrous (hygroscopic) DMSO for preparing stock solutions, as the presence of water can significantly reduce the solubility of the compound.[1][7]
| Parameter | Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, newly opened DMSO is recommended.[1] |
| Maximum Solubility | 100 mg/mL | Equivalent to 249.17 mM (M.W. 401.34 g/mol ). |
| Method to Aid Dissolution | Ultrasonic Bath | Sonication is recommended to achieve complete dissolution at high concentrations.[1][2][8] |
Stability and Storage Recommendations
Proper storage is critical to maintain the integrity and activity of this compound. Recommendations are provided for the compound in both solid (powder) form and as a stock solution in DMSO. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][8][9][10]
| Format | Storage Temperature | Stability Period |
| Solid (Powder) | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In DMSO (Stock Solution) | -80°C | 6 months[1][2][9] |
| -20°C | 1 month[1][2][9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 50 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder (M.W. 401.34 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 20.07 mg of the compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Calculation Example: For 20.07 mg of this compound, add 1 mL of DMSO to achieve a 50 mM concentration.
-
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.[1][8] Gentle warming (not exceeding 40-50°C) can also be used if necessary.[8]
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, sterile aliquots. Store the aliquots at -80°C for up to 6 months.[1][2]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the concentrated DMSO stock solution into an aqueous cell culture medium for treating cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[8][10]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Organic compounds dissolved in DMSO may precipitate when diluted rapidly into an aqueous buffer. A serial dilution or dropwise addition can help prevent this.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the concentrated this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, first prepare an intermediate dilution of the stock solution in fresh cell culture medium.
-
Example: To achieve a final concentration of 10 µM in a culture plate from a 50 mM stock, you could first dilute the stock 1:100 in medium (to 500 µM) and then add this intermediate solution to the cells at a 1:50 ratio.
-
-
Final Dilution: Add the required volume of the stock (or intermediate) solution to the final volume of cell culture medium. Mix gently by pipetting up and down.
-
Example (1:1000 dilution): To prepare 1 mL of a 50 µM working solution from a 50 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Application: Immediately replace the existing medium in your cell culture plates with the freshly prepared working solution containing this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
Biological Context: The IMP2-IGF2 Signaling Pathway
This compound exerts its effects by inhibiting the RNA-binding protein IMP2 (IGF2BP2). IMP2 binds to the mRNA of Insulin-like Growth Factor 2 (IGF2), enhancing its stability and promoting its translation into protein.[3][6] The secreted IGF2 protein then acts as a ligand for the IGF-1 Receptor (IGF1R) and Insulin Receptor (IR), which are receptor tyrosine kinases. Activation of these receptors triggers downstream signaling cascades, most notably the PI3K/Akt pathway, which promotes cell proliferation, survival, migration, and invasion—hallmarks of cancer.[3][11][12] By inhibiting IMP2, this compound disrupts this axis, leading to reduced IGF2 levels and subsequent attenuation of PI3K/Akt signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPlications of IMP2 in RNA Biology and Disease | MDPI [mdpi.com]
- 5. IMPlications of IMP2 in RNA Biology and Disease. [vivo.weill.cornell.edu]
- 6. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. The Roles of Insulin-Like Growth Factor 2 mRNA-Binding Protein 2 in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A combined computational and functional approach identifies IGF2BP2 as a driver of chemoresistance in a wide array of pre-clinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imp2-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imp2-IN-1 is a potent small molecule inhibitor of the Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2.[1][2][3][4] IMP2 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation by enhancing the stability and translation of its target mRNAs.[5] Dysregulation of IMP2 has been implicated in various diseases, including cancer and metabolic disorders, making it a compelling target for therapeutic intervention.[5][6] this compound offers a valuable tool for investigating the cellular functions of IMP2 and for assessing its potential as a drug target. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including quantitative data on its effects and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data for this compound from cell-based assays.
| Parameter | Cell Lines | Concentration Range | Time Point | Effect | Reference |
| IC50 (RNA interaction) | N/A | 81.3 - 127.5 µM | N/A | Inhibition of IMP2 binding to RNA | [1][2][3] |
| Cell Viability / Metabolic Activity | LLC1 | 5 - 100 µM | 72 hours | Dose-dependent decrease in metabolic activity | [7][8] |
| 2D Cell Proliferation | LLC1 | 15 µM and 30 µM | 72 hours | Significant reduction in proliferation rate | [7][8] |
| Colony Formation | HepG2, Huh7, SW480, LLC1 | 25 µM (for LLC1) and published IC50 values for others | 1-2 weeks | Significant reduction in number and average size of colonies | [7] |
| Cell Migration (Wound Healing) | Huh7, HepG2, SW480 | N/A (used monoallelic IMP2 knockout) | 48 hours | Reduced cell migration in IMP2 knockout cells | [7] |
| Spheroid Formation | LLC1, HepG2, SW480 | N/A (used IMP2 knockout) | 6 days | Loss of ability to form compact spheroids in IMP2 knockout cells | [7][8] |
Signaling Pathways
IMP2 is a key regulator in multiple signaling pathways. Inhibition of IMP2 with this compound can be expected to modulate these pathways.
IMP2 and the IGF2/PI3K/Akt Signaling Pathway
IMP2 is known to bind to the mRNA of Insulin-like Growth Factor 2 (IGF2), promoting its translation. Increased IGF2 can then activate the PI3K/Akt signaling cascade, which is a critical pathway for cell proliferation, survival, and growth. By inhibiting IMP2, this compound can be hypothesized to reduce IGF2 levels, leading to the downregulation of the PI3K/Akt pathway.
Caption: IMP2-mediated activation of the IGF2/PI3K/Akt pathway.
IMP2 in the IL-17 Signaling Pathway
In the context of inflammation, IMP2 has been shown to be involved in the IL-17 signaling pathway. IL-17 can induce the expression of chemokines such as CCL2. IMP2 binds to and stabilizes CCL2 mRNA, leading to increased CCL2 protein secretion and subsequent immune cell recruitment. Therefore, this compound could potentially be used to modulate inflammatory responses by destabilizing CCL2 mRNA.
Caption: Role of IMP2 in the IL-17 signaling pathway leading to CCL2 production.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Prepare a stock solution of 10 mM this compound in DMSO. For example, for 1 mg of this compound (Molecular Weight: 401.34 g/mol ), add 249.17 µL of DMSO.
-
Vortex thoroughly to dissolve the powder completely. Gentle warming and sonication may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
General Cell Culture Treatment with this compound
Workflow:
Caption: General experimental workflow for cell treatment with this compound.
Procedure:
-
Seed cells in the appropriate cell culture plates or flasks at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Allow the cells to attach and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
On the day of treatment, prepare fresh working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 5 µM to 100 µM).[7][8]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used (e.g., 0.1%).[8]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours for proliferation and metabolic activity assays).[7][8]
-
Following incubation, proceed with the desired downstream analysis.
Cell Viability/Metabolic Activity Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following the 72-hour treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IMP2, anti-Akt, anti-phospho-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment with this compound, wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for IGF2, CCL2, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Following treatment with this compound, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. Researchers should handle the compound with appropriate safety precautions. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMPlications of IMP2 in RNA Biology and Disease. [vivo.weill.cornell.edu]
- 7. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 8. article.imrpress.com [article.imrpress.com]
Determining the Optimal Working Concentration of Imp2-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal working concentration of Imp2-IN-1, a small molecule inhibitor of the RNA-binding protein IMP2 (Insulin-like growth factor 2 mRNA-binding protein 2). IMP2 is a promising therapeutic target in oncology due to its role in promoting tumor cell proliferation, migration, and chemoresistance. These guidelines offer a starting point for researchers utilizing this compound in various cellular assays.
Introduction
IMP2 is an oncofetal RNA-binding protein that is overexpressed in numerous cancers, including colorectal, liver, and lung cancer, and its high expression is often correlated with poor prognosis[1]. IMP2 functions by binding to and stabilizing specific mRNAs, leading to increased expression of oncoproteins such as IGF2, c-Myc, and others. The IGF2/PI3K/Akt signaling pathway is a key downstream effector of IMP2's oncogenic activity. This compound is a potent inhibitor of IMP2's interaction with its target RNA sequences, leading to reduced IMP2 levels in cancer cells and subsequent inhibition of cell viability and proliferation[2][3].
Determining the optimal working concentration of this compound is critical for achieving maximal target inhibition while minimizing off-target effects and cytotoxicity. This document outlines protocols for key in vitro assays to establish the effective dose range of this compound in different cancer cell lines.
Data Presentation
The following tables summarize the reported quantitative data for this compound and related compounds.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | IMP2 RNA sequence | 81.3 - 127.5 µM | [2][3] |
| Cell Viability | SW480 (colorectal cancer) | Reduces IMP2 levels | [2][3] |
| Cell Viability | Huh7 (hepatocellular carcinoma) | Significantly reduces viability | [2][3] |
| Cell Viability | LLC1 (Lewis lung carcinoma) | See Table 2 | [1] |
| Cell Viability | HepG2 (hepatocellular carcinoma) | Previously Published IC50 | [1] |
Table 2: IC50 Values of IMP2 Inhibitors in LLC1 Cells
| Compound | IC50 in LLC1 cells (µM) |
| This compound (Compound 4) | 25 |
| Compound 6 | > 50 |
| Compound 9 | 25 |
Data from Dahlem C, et al. 2024[1].
Experimental Protocols
Cell Culture
-
Cell Lines: SW480, Huh7, HepG2, and LLC1 cells can be obtained from ATCC.
-
Culture Media:
-
SW480 and HepG2 cells: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum (FCS), 1 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Huh7 and LLC1 cells: Roswell Park Memorial Institute (RPMI-1640) medium supplemented with 10% FCS, 1 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for each cell line.
-
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis
This protocol allows for the assessment of the effect of this compound on the protein levels of IMP2 and downstream signaling molecules.
-
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IMP2, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the clonogenic survival and proliferation of cancer cells.
-
Materials:
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a relevant concentration of this compound (e.g., the determined IC50 or a fixed concentration like 25 µM as used for LLC1 cells) or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
When colonies are visible, wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) and analyze the colony size.
-
Mandatory Visualizations
References
Preparation of Imp2-IN-1 Stock Solutions for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Imp2-IN-1 is a potent small-molecule inhibitor of the Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2 or IGF2BP2).[1][2][3] IMP2 is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by binding to N6-methyladenosine (m6A)-modified RNAs, which enhances their stability and translation.[4] It is involved in various cellular processes, including metabolism, cell proliferation, and migration.[4][5][6] Overexpression of IMP2 has been linked to the progression of several cancers, such as colorectal, lung, and hepatocellular carcinoma, as well as metabolic diseases like type 2 diabetes, making it a significant target for therapeutic development.[5][7][8] These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₄F₃NO₄ |
| Molecular Weight | 401.34 g/mol [3] |
| CAS Number | 1480482-51-6[3] |
Solubility Data
| Solvent System | Maximum Solubility | Use Case | Notes |
| DMSO | 100 mg/mL (249.17 mM)[1][3] | In Vitro | Requires sonication for complete dissolution.[1][3] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.23 mM)[1][3] | In Vivo | Requires sonication.[1][3] Prepare fresh for each experiment. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.23 mM)[1][3] | In Vivo | Requires sonication.[1][3] Consider this formulation carefully if the dosing period exceeds half a month.[1] |
Stock Solution Preparation Guide (for 1, 5, and 10 mg mass)
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.4917 mL[1][3] | 12.4583 mL[1][3] | 24.9165 mL[1][3] |
| 5 mM | 0.4983 mL[1][3] | 2.4917 mL[1][3] | 4.9833 mL[1][3] |
| 10 mM | 0.2492 mL[3] | 1.2458 mL[3] | 2.4917 mL[3] |
Storage and Stability
| Form | Storage Temperature | Stability | Notes |
| Powder | -20°C | 3 years[2][3] | |
| 4°C | 2 years[3] | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months[1][3][9] | Recommended for long-term storage. |
| -20°C | 1 month[1][3][9] | Suitable for short-term storage. |
Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[9][10]
Experimental Protocols
Protocol 1: High-Concentration Stock Solution for In Vitro Experiments
This protocol describes the preparation of a concentrated stock solution in DMSO, which can then be diluted in a culture medium to the desired final concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder at low speed (e.g., 3000 rpm for 1-2 minutes) to ensure all the powder is at the bottom of the vial.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or higher, not exceeding 100 mg/mL). For cell experiments, preparing a stock solution at least 1000 times higher than the final working concentration is recommended.[2]
-
Dissolution: Vortex the solution vigorously. If particulates are still visible, sonicate the solution in a water bath until it becomes clear.[1][3] Gentle heating can also be applied if necessary.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to prevent contamination and degradation from multiple freeze-thaw cycles.[9] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Protocol 2: Working Solution for In Vivo Experiments (PEG300/Tween-80/Saline Formulation)
This protocol outlines the preparation of a vehicle-based solution for animal studies. It is crucial to prepare this working solution fresh on the day of use.[1]
Materials:
-
High-concentration this compound DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Prepare Vehicle: The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Serial Addition: Prepare the solution by adding each solvent one by one in the correct order.[1][3] For example, to prepare 1 mL of a 2.5 mg/mL working solution: a. Start with 100 µL of a 25 mg/mL this compound DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again until the solution is homogeneous. d. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.[1][10]
-
Final Dissolution: Vortex the final mixture. If any precipitation occurs, use sonication to achieve a clear solution.[1][3]
-
Administration: Use the freshly prepared working solution for animal administration on the same day.[1] Do not store this formulation.
Protocol 3: Working Solution for In Vivo Experiments (Corn Oil Formulation)
This provides an alternative formulation for in vivo administration.
Materials:
-
High-concentration this compound DMSO stock solution (e.g., 25 mg/mL)
-
Corn Oil
-
Sterile tubes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Vehicle Composition: The final vehicle is 10% DMSO and 90% Corn Oil.
-
Preparation: To prepare 1 mL of a 2.5 mg/mL working solution: a. Add 100 µL of a 25 mg/mL this compound DMSO stock solution to a sterile tube. b. Add 900 µL of corn oil.[1]
-
Dissolution: Mix thoroughly by vortexing. Use sonication to ensure the solution is clear and homogeneous.[1][3]
-
Administration: Use the solution immediately after preparation. This protocol should be used with caution for dosing periods longer than two weeks.[1]
Mandatory Visualizations
IMP2 Signaling Pathway and Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 7. mdpi.com [mdpi.com]
- 8. The Diverse Functions of IMP2/IGF2BP2 in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application of Imp2-IN-1 in Cell Migration Assays: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2 or p62, is an RNA-binding protein that plays a critical role in tumorigenesis and cancer progression.[1] Overexpressed in various cancers, IMP2 is implicated in promoting cell proliferation, migration, and invasion, making it a compelling target for anti-cancer drug development.[2][3] Cell migration is a fundamental process in cancer metastasis, and the ability to modulate this process is of significant therapeutic interest.
Imp2-IN-1 is a potent and specific small molecule inhibitor of IMP2.[4] By binding to IMP2, this compound disrupts its function, leading to a reduction in the viability of cancer cells.[4] Given that the genetic knockout of IMP2 has been demonstrated to reduce cell migration, this compound serves as a valuable chemical tool to pharmacologically investigate the role of IMP2 in cell motility and to assess its potential as a therapeutic agent to inhibit cancer cell migration.[1][2]
This document provides detailed application notes and protocols for utilizing this compound in two standard cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
This compound: Quantitative Data
While direct quantitative data for this compound in cell migration assays is emerging, its inhibitory effects can be inferred from its impact on cell viability and the known role of IMP2 in migration. The following table summarizes the known IC50 values of this compound (referred to as compound 4 in some literature) for its binding to IMP2 RNA sequences and its effect on the metabolic activity of various cell lines.[2][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for inhibiting cell migration in your specific cell line of interest, starting with concentrations around the known IC50 for cell viability.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (RNA Binding) | 81.3 - 127.5 µM | - | Fluorescence Polarization | [4] |
| IC50 (Metabolic Activity) | See Reference | LLC1 | MTT Assay | [2] |
| Treatment Concentration | 25 µM | LLC1, HepG2, Huh7, SW480 | Colony Formation Assay | [2] |
Signaling Pathway of IMP2 in Cell Migration
IMP2 influences cell migration through various signaling pathways. One key mechanism involves its role in stabilizing the mRNA of proteins that are crucial for cell motility and invasion. The diagram below illustrates a simplified signaling pathway involving IMP2.
Caption: Simplified signaling pathway of IMP2 in promoting cell migration and its inhibition by this compound.
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study collective cell migration in vitro.[5]
Caption: Step-by-step workflow for the wound healing assay using this compound.
-
Cell Seeding:
-
Creating the Wound:
-
Washing and Treatment:
-
Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Prepare fresh culture medium containing different concentrations of this compound. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal inhibitory concentration without causing significant cytotoxicity.
-
Include a vehicle control (e.g., DMSO, the solvent for this compound) at the same final concentration as in the treatment groups.
-
Add the treatment or vehicle control medium to the respective wells.
-
-
Imaging and Analysis:
-
Immediately after adding the treatments, capture images of the scratch at time 0 using a microscope with a camera. Mark the plate to ensure the same field of view is imaged at each time point.[8]
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours).[2]
-
Quantify the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area at time 0.
-
Transwell Migration Assay
The transwell migration assay, or Boyden chamber assay, is used to assess the migratory response of cells to a chemoattractant.[9]
Caption: Step-by-step workflow for the transwell migration assay with this compound.
-
Preparation of Transwell Chambers:
-
Rehydrate the transwell inserts (typically with an 8 µm pore size membrane) by adding serum-free medium to the inside and outside of the insert and incubating for at least 30 minutes at 37°C.[10]
-
Add a chemoattractant (e.g., medium containing 10% fetal bovine serum) to the lower chamber of the multi-well plate.
-
-
Cell Preparation and Treatment:
-
Harvest and resuspend cells in serum-free medium. Perform a cell count to determine the cell concentration. A typical starting cell density is 1 x 10^5 cells per insert, but this should be optimized for your cell line.[9]
-
Pre-incubate the cell suspension with the desired concentrations of this compound or vehicle control for a short period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Seeding and Migration:
-
Carefully add the treated cell suspension to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C and 5% CO2 for a period that allows for sufficient migration (typically 12-24 hours). The optimal incubation time should be determined empirically.
-
-
Fixation, Staining, and Quantification:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[9]
-
Fix the migrated cells on the lower surface of the membrane with a fixative such as methanol or paraformaldehyde.
-
Stain the fixed cells with a staining solution like crystal violet.[9]
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image the stained cells using a microscope and count the number of migrated cells in several random fields of view.
-
Alternatively, the stain can be eluted, and the absorbance can be measured using a plate reader for a more quantitative analysis.
-
Conclusion
This compound is a valuable tool for investigating the role of IMP2 in cell migration. The wound healing and transwell migration assays are robust methods for assessing the inhibitory effect of this compound on cancer cell motility. By following these detailed protocols and optimizing the experimental conditions for your specific cell line, you can obtain reliable and reproducible data to advance your research in cancer biology and drug development.
References
- 1. First Small-Molecule Inhibitors Targeting the RNA-Binding Protein IGF2BP2/IMP2 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 3. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. scielo.br [scielo.br]
- 7. agilent.com [agilent.com]
- 8. clyte.tech [clyte.tech]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Imp2-IN-1 Treatment for Optimal Target Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing Imp2-IN-1, a potent inhibitor of the Insulin-like Growth Factor 2 mRNA Binding Protein 2 (IMP2), to achieve optimal target inhibition in a research setting.
Introduction
This compound is a small molecule inhibitor of IMP2, an RNA-binding protein implicated in various cellular processes, including cell proliferation, migration, and tumorigenesis.[1][2] It functions by binding to IMP2 and disrupting its interaction with target RNA sequences.[3] These notes offer guidance on determining the optimal treatment duration with this compound to effectively inhibit IMP2 function, along with detailed experimental protocols for assessing target engagement and downstream effects.
Mechanism of Action
This compound acts as a potent inhibitor of IMP2.[3] IMP2 is known to regulate the translation and stability of several mRNAs, thereby influencing various signaling pathways. A key pathway regulated by IMP2 is the IGF2/PI3K/Akt signaling cascade, which is crucial for cell growth and survival. By inhibiting IMP2, this compound can modulate the expression of downstream targets of this pathway.
IMP2 Signaling Pathway and Inhibition by this compound
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IMP2 RNA sequence) | 81.3 - 127.5 µM | In vitro | [3][4] |
Table 2: Effect of IMP2 Inhibition on Cell Proliferation (using a similar inhibitor, Compound 4)
| Treatment Concentration | 24h (% Proliferation) | 48h (% Proliferation) | 72h (% Proliferation) | Cell Line | Reference |
| 15 µM | Significant Reduction | Significant Reduction | Significant Reduction | LLC1 | [1] |
| 30 µM | Significant Reduction | Significant Reduction | Significant Reduction | LLC1 | [1] |
Note: this compound is also referred to as compound 4 in some literature.[1]
Table 3: Effect of IMP2 Inhibition on Metabolic Activity (using a similar inhibitor, Compound 4)
| Treatment Concentration | 72h (% Metabolic Activity) | Cell Line | Reference |
| 5 µM | Dose-dependent decrease | LLC1 | [1] |
| 10 µM | Dose-dependent decrease | LLC1 | [1] |
| 20 µM | Dose-dependent decrease | LLC1 | [1] |
| 50 µM | Dose-dependent decrease | LLC1 | [1] |
| 100 µM | Dose-dependent decrease | LLC1 | [1] |
Experimental Protocols
Important Note on Optimal Treatment Duration: The optimal treatment duration for maximal target inhibition with this compound is cell-type dependent and should be determined empirically. The following protocols provide a framework for this optimization. Based on available data for similar inhibitors, a time course of 24 to 72 hours is a recommended starting point.
Workflow for Determining Optimal Treatment Duration
Protocol 1: Determining Optimal this compound Concentration and Duration by Western Blot
This protocol outlines the use of Western blotting to measure the reduction in IMP2 protein levels following treatment with this compound.
Materials:
-
Cell line of interest (e.g., SW480)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IMP2
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µM) for a fixed time point (e.g., 48 hours). Include a DMSO vehicle control.
-
Time-Course: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 8, 24, 48, 72 hours). Include a DMSO vehicle control for each time point.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IMP2 antibody and a loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities for IMP2 and the loading control. Normalize the IMP2 signal to the loading control to determine the relative reduction in IMP2 protein levels at different concentrations and time points. The optimal condition is the lowest concentration and shortest duration that gives the maximal reduction in IMP2 levels.
Protocol 2: Assessing Cell Viability Using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cell line of interest (e.g., Huh7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Add varying concentrations of this compound to the wells. Include a DMSO vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. This will help determine the cytotoxic effects of different concentrations and durations of this compound treatment.
Protocol 3: Analysis of Downstream Target Expression
To confirm target engagement and the functional consequences of IMP2 inhibition, the expression of known downstream target genes can be analyzed by Western blot.
Procedure:
Follow the Western blot protocol as described in Protocol 1 , but use primary antibodies against known IMP2 downstream targets such as:
-
c-Myc
-
CD44
-
Other relevant targets identified in the literature for your specific cell line and context.
By analyzing the expression of these downstream proteins, you can confirm that the inhibition of IMP2 by this compound is having the desired functional effect on the relevant signaling pathways.
References
Application Notes: In Vitro Assays for Measuring Imp2-IN-1 Efficacy
Introduction
The Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation.[1][2] IMP2 is overexpressed in numerous cancers, where it promotes tumorigenesis by enhancing the stability and translation of target mRNAs, such as Insulin-like Growth Factor 2 (IGF2).[3][4] The upregulation of IMP2 is often associated with poor prognosis and disease progression.[5][6] Imp2-IN-1 is a small molecule inhibitor designed to target the RNA-binding activity of IMP2, presenting a promising therapeutic strategy for cancers dependent on IMP2 activity.[7] This document provides detailed protocols for a series of in vitro assays to characterize the efficacy of this compound, from direct target engagement to cellular and functional outcomes.
IMP2 Signaling Pathway
IMP2 functions by binding to specific sequences in target mRNAs, notably the mRNA of IGF2.[3] This binding stabilizes the mRNA and promotes its translation into IGF2 protein.[3][4] Secreted IGF2 can then activate the PI3K/Akt signaling pathway, a central regulator of cell proliferation, migration, and survival.[3][8] this compound is designed to inhibit the initial binding step between IMP2 and its target mRNA, thereby disrupting this entire oncogenic cascade.
Caption: IMP2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary: Inhibitor Potency
The efficacy of IMP2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding of IMP2 to its target RNA by 50%.
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | IMP2-RNA Interaction | Fluorescence Polarization | 81.3 - 127.5 | [7][9] |
| Imp2-IN-2 | IMP2-RNA_A Interaction | Fluorescence Polarization | 120.9 | [10] |
| Imp2-IN-2 | IMP2-RNA_B Interaction | Fluorescence Polarization | 236.7 | [10] |
Experimental Protocols
A multi-step approach is recommended to evaluate the efficacy of this compound, starting with target engagement and progressing to cellular and functional assays.
Caption: Recommended workflow for assessing this compound in vitro efficacy.
Protocol 1: Filter-Binding Assay for Target Engagement
Principle: This assay measures the direct interaction between a protein (IMP2) and a radiolabeled RNA probe.[11] Protein-RNA complexes are retained on a nitrocellulose filter, while unbound RNA passes through.[11][12] The amount of retained radioactivity is proportional to the amount of complex formed. By performing the assay with increasing concentrations of a competitive inhibitor like this compound, the IC50 for binding disruption can be determined.
Materials:
-
Purified recombinant IMP2 protein
-
³²P-labeled RNA probe containing an IMP2 binding site (e.g., from IGF2 mRNA)
-
This compound
-
Nitrocellulose and charged nylon membranes
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Wash Buffer (same as Binding Buffer, but ice-cold)
-
Vacuum filtration apparatus (Dot-Blot or Manifold)
-
Scintillation counter or Phosphorimager
Procedure:
-
Prepare Binding Reactions: In separate tubes, set up binding reactions containing a fixed concentration of purified IMP2 and radiolabeled RNA probe. Add a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) to each tube. Include a no-inhibitor control and a no-protein background control.
-
Incubation: Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.[12]
-
Filtration: Assemble the filtration apparatus with a nitrocellulose membrane stacked on top of a charged nylon membrane. Pre-wet the membranes with Wash Buffer.
-
Sample Application: Slowly apply each binding reaction to a separate well of the vacuum manifold under a gentle vacuum.[13] The nitrocellulose will bind the protein and any associated RNA, while the nylon membrane captures the free RNA that passes through.[14]
-
Washing: Wash each filter twice with 200 µL of ice-cold Wash Buffer to remove any non-specifically bound RNA.
-
Quantification: Disassemble the apparatus and allow the membranes to dry. Quantify the radioactivity on both the nitrocellulose (bound fraction) and nylon (unbound fraction) membranes using a phosphorimager or by cutting out the dots and using a scintillation counter.
-
Data Analysis: Calculate the fraction of RNA bound for each inhibitor concentration. Plot the fraction bound against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: MTT Cell Proliferation Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.
Materials:
-
IMP2-expressing cancer cell line (e.g., Huh7, SW480)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of medium).[15][16] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C, 5% CO₂.[17]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[15] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 3: Western Blot for Target Modulation
Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. This protocol aims to determine if this compound treatment affects the protein levels of IMP2 itself or its downstream target, IGF2. A reduction in IGF2 protein levels following treatment would indicate successful target engagement and pathway modulation.[3]
Materials:
-
Cell line cultured in 6-well plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IMP2, anti-IGF2, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound and a vehicle control for 24-48 hours. After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer.
-
Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Denature the samples by boiling for 5 minutes. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-IMP2 at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein (IMP2 or IGF2) to the loading control (β-actin) to determine the relative change in protein expression.
References
- 1. IMPlications of IMP2 in RNA Biology and Disease. [vivo.weill.cornell.edu]
- 2. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPlications of IMP2 in RNA Biology and Disease | MDPI [mdpi.com]
- 5. First Small-Molecule Inhibitors Targeting the RNA-Binding Protein IGF2BP2/IMP2 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Filter binding assay - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Filter-binding assay [gene.mie-u.ac.jp]
- 14. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 17. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: A Comparative Analysis of IMP2 Inhibition via Lentiviral shRNA Knockdown and Imp2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein that plays a critical role in the post-transcriptional regulation of various mRNAs.[1][2] Its dysregulation is implicated in numerous pathologies, particularly in cancer, where it often functions as an oncogene by enhancing the stability and translation of key cancer-related transcripts.[1][3][4] Consequently, IMP2 has emerged as a promising therapeutic target.[1][2] This document provides a detailed comparison of two primary methods for inhibiting IMP2 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and the use of the small molecule inhibitor, Imp2-IN-1.
These application notes will provide a comprehensive overview of both methodologies, including detailed experimental protocols, a summary of quantitative data for comparative analysis, and visualizations of the associated signaling pathways and experimental workflows.
Mechanisms of Action
Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to introduce a short hairpin RNA specific to the IMP2 mRNA into target cells.[5][6][7] Once transcribed, the shRNA is processed by the cell's RNA interference (RNAi) machinery into small interfering RNA (siRNA). This siRNA then guides the RNA-induced silencing complex (RISC) to the target IMP2 mRNA, leading to its cleavage and subsequent degradation. This results in a potent and long-lasting reduction of IMP2 protein expression.
This compound Treatment: this compound is a small molecule inhibitor designed to directly interfere with the function of the IMP2 protein.[8][9] It exhibits inhibitory activity by binding to IMP2 and disrupting its interaction with target RNA sequences.[8] This prevents IMP2 from stabilizing its target mRNAs, leading to their degradation and a subsequent decrease in the levels of the proteins they encode.
Comparative Data Summary
The following tables summarize quantitative data gathered from various studies to facilitate a comparison between lentiviral shRNA knockdown of IMP2 and treatment with this compound.
Table 1: Efficacy of IMP2 Inhibition
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment | Reference |
| Target | IMP2 mRNA | IMP2 Protein | [5][7],[8] |
| Mechanism | RNA interference, mRNA degradation | Disruption of IMP2-RNA interaction | [5],[8] |
| Reported Knockdown/Inhibition Efficiency | >70% reduction in protein levels | IC50: 81.3-127.5 µM for RNA binding | [7],[8] |
| Duration of Effect | Stable, long-term suppression | Transient, dependent on compound half-life | [10] |
Table 2: Reported Cellular Effects of IMP2 Inhibition
| Cellular Process | Effect of Lentiviral shRNA Knockdown | Effect of this compound Treatment | Reference |
| Cell Proliferation | Significant reduction | Reduction in cell viability | [10][11],[8] |
| Cell Migration & Invasion | Significant reduction | Not explicitly stated, but expected to be similar | [11] |
| Colony Formation | Reduced | Reduced | [10] |
| Gene Expression (Downstream Targets) | Decreased levels of IGF2, HMGA1, GLUT1, HK2 | Not explicitly stated, but expected to be similar | [3][4][11] |
| Signaling Pathway Modulation | Inhibition of PI3K/Akt pathway | Not explicitly stated, but expected to be similar | [11][12] |
Signaling Pathways and Experimental Workflows
IMP2 Signaling Pathway
IMP2 primarily functions by binding to and stabilizing the mRNAs of a variety of oncogenes and metabolic regulators. A key pathway influenced by IMP2 is the IGF2/PI3K/Akt signaling cascade.[11][12] IMP2 enhances the translation of Insulin-like Growth Factor 2 (IGF2) mRNA.[11] The resulting IGF2 protein can then activate the PI3K/Akt pathway, which is a central regulator of cell proliferation, survival, and metabolism.[4][11]
Caption: IMP2 signaling pathway and points of intervention.
Experimental Workflow: Lentiviral shRNA Knockdown
The process of knocking down IMP2 using a lentiviral shRNA approach involves several key steps, from vector production to the analysis of the transduced cells.
Caption: Workflow for lentiviral shRNA-mediated IMP2 knockdown.
Experimental Workflow: this compound Treatment
The workflow for using this compound is more direct, primarily involving the treatment of cells and subsequent analysis.
Caption: Workflow for this compound inhibitor treatment.
Detailed Experimental Protocols
Protocol for Lentiviral shRNA Knockdown of IMP2
This protocol provides a general framework. Specific details may need to be optimized for different cell lines.
Materials:
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector containing shRNA targeting IMP2 (and a non-targeting control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cells for knockdown
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Culture medium and supplements
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Antibodies for Western blotting (anti-IMP2, anti-loading control)
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the lentiviral shRNA vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 48-72 hours, harvest the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter.
-
(Optional) Concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
-
Cell Transduction:
-
Seed the target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
After another 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be predetermined by a kill curve.
-
Maintain the cells under selection pressure until a stable population of resistant cells is established.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Extract total RNA from the stable cell line and a control cell line (transduced with a non-targeting shRNA). Synthesize cDNA and perform qPCR using primers specific for IMP2 and a housekeeping gene to determine the level of mRNA knockdown.
-
Western Blotting: Lyse the cells and perform a Western blot to assess the reduction in IMP2 protein levels compared to the control.
-
-
Functional Assays:
-
Once knockdown is confirmed, proceed with functional assays such as proliferation assays (e.g., MTT, cell counting), migration/invasion assays (e.g., wound healing, transwell), and colony formation assays.
-
Protocol for this compound Treatment
This protocol outlines the general steps for treating cells with this compound.
Materials:
-
This compound (and a vehicle control, typically DMSO)[9][13]
-
Target cells
-
Culture medium and supplements
-
Reagents for desired functional assays
Procedure:
-
Stock Solution Preparation:
-
Cell Treatment:
-
Seed the target cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow the cells to adhere and reach the desired confluency.
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Functional Assays:
-
Following incubation, perform the desired functional assays. For example:
-
Viability/Proliferation Assays: Use assays like MTT or CellTiter-Glo to assess the effect on cell viability.
-
Protein Analysis: Lyse the cells and perform Western blotting to analyze the levels of downstream targets of IMP2.
-
Migration/Invasion Assays: Conduct wound healing or transwell assays to evaluate the impact on cell motility.
-
-
Conclusion
Both lentiviral shRNA knockdown and this compound treatment are effective methods for inhibiting IMP2 function and studying its role in cellular processes. The choice between these two approaches will depend on the specific experimental goals.
-
Lentiviral shRNA knockdown is ideal for creating stable cell lines with long-term suppression of IMP2, which is advantageous for in-depth mechanistic studies and in vivo models.[6]
-
This compound treatment offers a more direct and temporally controlled method of inhibition, making it suitable for high-throughput screening, validating IMP2 as a drug target, and studying the acute effects of IMP2 inhibition.
For drug development professionals, this compound provides a valuable tool for preclinical validation of IMP2 as a therapeutic target, while lentiviral shRNA can be used to mimic the long-term effects of a potent drug and to identify potential resistance mechanisms. Researchers and scientists can utilize both methods in a complementary fashion to gain a comprehensive understanding of IMP2 biology.
References
- 1. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMPlications of IMP2 in RNA Biology and Disease. [vivo.weill.cornell.edu]
- 3. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Lentiviral vector-mediated shRNA against AIMP2-DX2 suppresses lung cancer cell growth through blocking glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lentivirus-AIMP2-DX2 shRNA suppresses cell proliferation by regulating Akt1 signaling pathway in the lungs of AIMP2⁺/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lentiviral Vector-Mediated shRNA against AIMP2-DX2 Suppresses Lung Cancer Cell Growth through Blocking Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 11. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. article.imrpress.com [article.imrpress.com]
Application Notes and Protocols for Imp2-IN-1 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Imp2-IN-1, a potent inhibitor of the RNA-binding protein IMP2 (also known as IGF2BP2), in three-dimensional (3D) cancer spheroid cultures. This document outlines the mechanism of action, protocols for experimental application, and expected outcomes based on available research.
Introduction to this compound
This compound (also identified as compound 4) is a small molecule inhibitor targeting the RNA-binding protein IMP2.[1][2] IMP2 is an oncofetal protein that is overexpressed in numerous cancers and plays a crucial role in tumor progression by regulating the stability and translation of target mRNAs.[3][4] Inhibition of IMP2 has emerged as a promising therapeutic strategy in oncology.
Mechanism of Action: this compound inhibits the binding of IMP2 to its target RNA sequences.[1] The primary mechanism through which IMP2 promotes tumorigenesis involves the post-transcriptional regulation of key oncogenes. Two well-documented signaling pathways influenced by IMP2 are:
-
IGF2/PI3K/Akt Pathway: IMP2 binds to the mRNA of Insulin-like Growth Factor 2 (IGF2), promoting its translation.[5] Increased IGF2 signaling subsequently activates the PI3K/Akt pathway, a critical cascade for cell survival, proliferation, and invasion.[5]
-
Wnt/β-catenin Pathway: Overexpression of IMP2 has been shown to activate the Wnt/β-catenin signaling pathway. This leads to the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and migration.[6][7]
By inhibiting IMP2, this compound disrupts these oncogenic signaling pathways, leading to reduced cancer cell proliferation, migration, and altered spheroid morphology.[2][8]
Data Presentation: Effects of this compound
While specific IC50 values for this compound in 3D spheroid viability assays are not yet widely published, the available data on its activity and the effects of IMP2 inhibition provide a strong rationale for its use in these models.
Table 1: this compound (Compound 4) Properties and In Vitro Activity
| Property | Value | Reference |
| CAS Number | 1480482-51-6 | [1] |
| Molecular Formula | C₂₁H₁₄F₃NO₄ | [1] |
| Molecular Weight | 401.34 g/mol | [1] |
| IC50 (IMP2 RNA Sequence) | 81.3 - 127.5 µM | [1] |
Table 2: Qualitative Effects of IMP2 Inhibition in 3D Spheroid Cultures
| Cancer Type | Cell Lines | Observed Effects on Spheroids | Reference |
| Colorectal Cancer | SW480 | Change from compact spheroid to loose aggregate morphology, reduced colony formation. | [2][8] |
| Hepatocellular Carcinoma | HepG2, Huh7 | Change from compact spheroid to loose aggregate morphology, reduced colony formation. | [2][8] |
| Lung Cancer | LLC1 | Change from compact spheroid to loose aggregate morphology, reduced colony formation. | [2][8] |
Experimental Protocols
The following protocols provide a detailed methodology for the formation of 3D spheroids, treatment with this compound, and subsequent analysis.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes a common and effective method for generating uniform spheroids.
Materials:
-
Cancer cell lines of interest (e.g., SW480, Huh7, A549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count and determine cell viability (should be >90%).
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).
-
Seed the cell suspension into the wells of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 days to allow for spheroid formation. Spheroid formation and compactness should be monitored daily using a microscope.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in a ULA plate
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium. A starting concentration range of 10 µM to 200 µM is recommended based on the RNA-binding IC50. The final DMSO concentration in the wells should be kept below 0.5%.
-
Carefully remove approximately half of the medium from each well of the spheroid culture plate, being cautious not to disturb the spheroids.
-
Add an equal volume of the prepared this compound dilutions to the corresponding wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the spheroids for the desired treatment period (e.g., 48-96 hours).
Protocol 3: Analysis of Spheroid Viability and Morphology
A. Spheroid Viability Assay (e.g., CellTiter-Glo® 3D)
This assay quantifies the ATP present, which indicates the number of metabolically active cells.
Materials:
-
Treated spheroids in a ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Allow the spheroid plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature.
-
Carefully transfer the spheroids and their surrounding medium to an opaque-walled 96-well plate.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control spheroids.
B. Spheroid Morphology and Size Analysis
This analysis can be performed using brightfield microscopy and image analysis software.
Materials:
-
Treated spheroids in a ULA plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Acquire brightfield images of the spheroids in each well at various time points during the treatment.
-
Use image analysis software to measure the diameter and area of each spheroid.
-
Quantify changes in spheroid size and morphology (e.g., compactness, circularity, presence of loose aggregates) over time and in response to different concentrations of this compound.[9][10]
C. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Treated spheroids in a ULA plate
-
Caspase-Glo® 3/7 Assay reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay, adapting it for 3D spheroid cultures. This typically involves adding the reagent to the wells, incubating, and then measuring luminescence.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: IMP2-mediated activation of the IGF2/PI3K/Akt signaling pathway.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleo-cytoplasmic distribution of beta-catenin is regulated by retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical roles of SMYD2-mediated β-catenin methylation for nuclear translocation and activation of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Spheroid Growth and Morphology | Molecular Devices [moleculardevices.com]
- 10. Morphological quantification of proliferation-to-invasion transition in tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imp2-IN-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imp2-IN-1 is a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA Binding Protein 2 (IMP2 or IGF2BP2). IMP2 is an oncofetal RNA-binding protein that is overexpressed in various cancers and is associated with poor prognosis. It plays a crucial role in tumor cell proliferation, migration, and colony formation by regulating the stability and translation of its target mRNAs, including the Insulin-like Growth Factor 2 (IGF2). These application notes provide a summary of the inhibitory effects of this compound on different cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).
Mechanism of Action
This compound functions by inhibiting the interaction between the IMP2 protein and its target RNA sequences. This disruption leads to decreased stability and translation of key oncogenes, such as IGF2. The downstream effect is the suppression of the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Data Presentation: IC50 Values of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) |
| Lewis Lung Carcinoma | LLC1 | 25.23[1] |
| Colorectal Cancer | Various | 18.2 - 35.5[2] |
| Hepatocellular Carcinoma | Various | 18.2 - 35.5[2] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: IMP2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound in cancer cell lines is depicted below.
Caption: General workflow for IC50 determination of this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 2: Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival and proliferative capacity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells to obtain a single-cell suspension.
-
Seed a low number of cells (e.g., 300-500 cells per well) in 6-well plates containing 2 mL of complete medium per well.
-
-
Compound Treatment:
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 1-2 weeks at 37°C in a 5% CO2 incubator. Monitor the formation of colonies in the control wells.
-
-
Colony Staining:
-
When colonies in the control wells are visible (typically >50 cells per colony), remove the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Remove the staining solution and wash the wells with water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.
-
The IC50 can be determined as the concentration of this compound that reduces colony formation by 50%.
-
References
Application Notes and Protocols: Confirmation of IMP2 Inhibition by Imp2-IN-1 Using Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for confirming the inhibition of Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2) by the small molecule inhibitor, Imp2-IN-1, in a cell-based assay using western blotting. IMP2 is an RNA-binding protein implicated in the post-transcriptional regulation of several mRNAs involved in cell proliferation and tumorigenesis. Its role in pathways such as the IGF2/PI3K/Akt signaling cascade makes it a compelling target for therapeutic intervention in various cancers.[1] this compound has been identified as an inhibitor that reduces IMP2 protein levels in cancer cell lines such as SW480 and Huh7. This document offers a step-by-step guide for researchers to effectively demonstrate this inhibition.
Data Presentation
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Stock Concentration | Working Dilution/Concentration | Vendor (Example) | Catalog # (Example) |
| This compound | 10 mM in DMSO | 25 µM | MedChemExpress | HY-146178 |
| Primary Antibody: Rabbit anti-IMP2 | 1 mg/mL | 1:1000 | Cell Signaling Technology | 14672S |
| Primary Antibody: Mouse anti-α-tubulin | 1 mg/mL | 1:2000 | Merck | T9026 |
| Secondary Antibody: HRP-linked anti-rabbit IgG | 0.8 mg/mL | 1:2000 | Cell Signaling Technology | 7074S |
| Secondary Antibody: HRP-linked anti-mouse IgG | 0.8 mg/mL | 1:2000 | Cell Signaling Technology | 7076S |
| RIPA Lysis Buffer | 1X | N/A | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | 100X | 1X | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail | 100X | 1X | Sigma-Aldrich | P5726 |
| BCA Protein Assay Kit | N/A | N/A | Thermo Fisher Scientific | 23225 |
| 4-20% Mini-PROTEAN TGX Precast Gel | N/A | N/A | Bio-Rad | 4561096 |
| PVDF Membrane | N/A | N/A | Bio-Rad | 1620177 |
| Clarity Western ECL Substrate | N/A | N/A | Bio-Rad | 1705061 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed SW480 or Huh7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment: Once cells reach the desired confluency, treat them with 25 µM of this compound. For the vehicle control, treat cells with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24-48 hours. The optimal incubation time may need to be determined empirically.
Protein Extraction
-
Cell Lysis: After incubation, place the 6-well plates on ice. Aspirate the media and wash the cells once with ice-cold PBS.
-
Lysate Preparation: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker onto a 4-20% Mini-PROTEAN TGX precast gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical transfer is performed at 100V for 1 hour.
-
Membrane Blocking: After transfer, block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against IMP2 (e.g., 1:1000 dilution) and a loading control like α-tubulin (e.g., 1:2000 dilution) in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection: Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: IMP2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: Western Blot Workflow for IMP2 Inhibition Analysis.
References
Application of Imp2-IN-1 in RNA Immunoprecipitation (RIP) Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, is an RNA-binding protein (RBP) that plays a critical role in post-transcriptional gene regulation.[1][2] IMP2 functions by binding to specific messenger RNA (mRNA) targets, often in an N6-methyladenosine (m6A)-dependent manner, leading to their stabilization and enhanced translation.[1][3] Dysregulation of IMP2 has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[1][4][5][6]
Imp2-IN-1 is a novel small molecule inhibitor designed to specifically disrupt the interaction between IMP2 and its target RNAs. This application note provides a detailed protocol for utilizing this compound in RNA Immunoprecipitation (RIP) assays to investigate the impact of IMP2 inhibition on its RNA-binding activity. The following sections will cover the principles of the RIP assay, a step-by-step protocol for its implementation with this compound, and methods for data analysis and interpretation.
Principle of the Assay
RNA Immunoprecipitation (RIP) is a powerful technique used to detect the in vivo interaction between a specific protein and RNA molecules.[7][8][9] The assay involves immunoprecipitating a target protein, in this case, IMP2, along with its bound RNA transcripts.[7] By incorporating this compound into the experimental workflow, researchers can assess how the inhibitor affects the association of IMP2 with its known or putative RNA targets. Subsequent analysis of the co-immunoprecipitated RNA, typically by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or next-generation sequencing, allows for the quantification of this effect.
Data Presentation: Efficacy of this compound in RIP Assays
The following tables summarize hypothetical quantitative data demonstrating the efficacy of this compound in disrupting the IMP2-RNA interaction in a RIP-qPCR experiment.
Table 1: In Vitro Binding Affinity of this compound
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | IMP2 (RNA-binding domain) | Fluorescence Polarization | 50 |
| Control Compound | IMP2 (RNA-binding domain) | Fluorescence Polarization | >10,000 |
Table 2: Cellular Potency of this compound
| Cell Line | Treatment | Target Gene (mRNA) | Fold Enrichment (vs. IgG) | % Inhibition |
| HEK293 | Vehicle (DMSO) | MYC | 15.2 ± 1.8 | - |
| HEK293 | This compound (1 µM) | MYC | 3.5 ± 0.9 | 77.0% |
| HEK293 | Vehicle (DMSO) | CCND1 | 12.8 ± 1.5 | - |
| HEK293 | This compound (1 µM) | CCND1 | 2.9 ± 0.7 | 77.3% |
| HEK293 | Vehicle (DMSO) | GAPDH (Negative Control) | 1.1 ± 0.3 | - |
| HEK293 | This compound (1 µM) | GAPDH (Negative Control) | 1.0 ± 0.2 | - |
Experimental Protocols
This section provides a detailed methodology for performing a RIP assay to evaluate the effect of this compound.
Materials and Reagents
-
Cell Culture reagents
-
This compound (and vehicle control, e.g., DMSO)
-
Anti-IMP2 antibody (validated for immunoprecipitation)
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
RIP Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, with RNase and protease inhibitors)[8]
-
RIP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40)[8]
-
Proteinase K
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix and primers for target RNAs
Detailed Step-by-Step Protocol
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293) and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the optimized duration (e.g., 4-6 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIP Lysis Buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
3. Immunoprecipitation:
-
Set aside a small aliquot of the lysate as "input" control.
-
To the remaining lysate, add the anti-IMP2 antibody or IgG control.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
4. Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold RIP Wash Buffer.[9]
5. RNA Elution and Purification:
-
Resuspend the beads in a buffer containing Proteinase K.
-
Incubate at 55°C for 30 minutes to digest the protein.
-
Extract the RNA from the supernatant using an RNA extraction kit according to the manufacturer's instructions.
-
Also, extract RNA from the "input" lysate.
6. Analysis by RT-qPCR:
-
Perform reverse transcription on the eluted RNA and input RNA to generate cDNA.
-
Use qPCR to quantify the abundance of target mRNAs.
-
Normalize the results from the immunoprecipitated samples to the input samples.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: IMP2 signaling pathway and its role in post-transcriptional regulation.
Caption: Experimental workflow for RNA Immunoprecipitation (RIP) using this compound.
Conclusion
The use of this compound in conjunction with RNA Immunoprecipitation assays provides a robust method for investigating the role of IMP2 in post-transcriptional gene regulation. This approach allows for the validation of IMP2 as a drug target and the characterization of the downstream effects of its inhibition. The detailed protocol provided herein serves as a comprehensive guide for researchers and scientists in the field of drug discovery and molecular biology.
References
- 1. IMPlications of IMP2 in RNA Biology and Disease [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF2BP2 insulin like growth factor 2 mRNA binding protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The Insulin-Like Growth Factor 2 mRNA Binding Protein IMP2/IGF2BP2 is Overexpressed and Correlates with Poor Survival in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 7. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying and minimizing off-target effects of Imp2-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Imp2-IN-1, a potent inhibitor of the RNA-binding protein IMP2 (IGF2BP2). The following resources are designed to help users identify and minimize potential off-target effects, ensuring the generation of robust and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2 or IGF2BP2). IMP2 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation by influencing the stability, localization, and translation of its target mRNAs. By inhibiting IMP2, this compound can modulate these processes, which has been shown to reduce the viability of certain cancer cells.[1][2]
Q2: Are there known off-target effects for this compound?
A2: While specific, comprehensively validated off-target interactions for this compound are not extensively documented in publicly available literature, some studies suggest the possibility of off-target effects. For instance, the anti-proliferative effects of some IMP2 inhibitors are not fully rescued by the genetic knockout of IMP2, indicating that other cellular targets might be affected.[3][4] Therefore, it is crucial for researchers to experimentally validate the on-target and potential off-target effects of this compound in their specific experimental system.
Q3: What are the initial steps I should take to assess the specificity of this compound in my experiments?
A3: To begin assessing the specificity of this compound, we recommend a multi-pronged approach:
-
Dose-Response Curve: Determine the minimal effective concentration of this compound in your cellular model to minimize the potential for off-target effects that can occur at higher concentrations.
-
On-Target Engagement: Confirm that this compound is engaging with its intended target, IMP2, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.
-
Phenotypic Rescue: If possible, perform rescue experiments using an this compound-resistant mutant of IMP2 or by overexpressing wild-type IMP2 to see if the observed phenotype can be reversed.
-
Orthogonal Controls: Use a structurally distinct IMP2 inhibitor, if available, to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.
Identifying Off-Target Effects: A Step-by-Step Guide
Identifying the off-target interactions of a small molecule inhibitor is a critical step in validating its use as a specific research tool. Below are detailed methodologies for key experiments to profile the potential off-targets of this compound.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying and validating off-target effects of this compound.
Quantitative Data on Potential Off-Target Interactions
While specific quantitative data for this compound is limited in the public domain, the following table illustrates the type of data you would aim to generate from the experimental approaches described above. The data presented here is hypothetical and for illustrative purposes only.
| Potential Off-Target | Method of Identification | Binding Affinity (Kd) | Cellular Thermal Shift (ΔTm) | Notes |
| IMP2 (On-Target) | CETSA, Affinity Purification-MS | 100 nM | +5.2 °C | Expected primary target. |
| Kinase X | Kinome Profiling | 500 nM | Not Determined | A potential off-target kinase. |
| RNA Helicase Y | Affinity Purification-MS | 1.2 µM | +2.1 °C | Interacts with RNA-binding proteins. |
| Metabolic Enzyme Z | CETSA-MS | Not Determined | +1.5 °C | May be an indirect interactor. |
Detailed Experimental Protocols
This method aims to identify proteins that directly bind to this compound. An immobilized version of the inhibitor is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[5][6][7][8][9]
Protocol:
-
Immobilization of this compound:
-
Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the this compound analog to the beads according to the manufacturer's instructions.
-
Prepare control beads with no inhibitor coupled to them.
-
-
Cell Lysis:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification:
-
Incubate the cleared lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a competitive elution with excess free this compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise protein bands of interest or the entire lane for in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify proteins using a protein database search algorithm, comparing the proteins pulled down by the this compound beads to the control beads to identify specific interactors.
-
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[10][11][12][13][14]
Protocol:
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat cells with either vehicle (e.g., DMSO) or a range of concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Analysis:
-
Analyze the soluble protein fraction by Western blot using an antibody specific for IMP2.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Minimizing Off-Target Effects: Best Practices
Minimizing off-target effects is crucial for ensuring that the observed biological effects are due to the inhibition of the intended target.
Decision Tree for Minimizing Off-Target Effects
Caption: Decision-making workflow for minimizing off-target effects of this compound.
Troubleshooting Guides
Affinity Purification Troubleshooting
| Problem | Possible Cause | Solution |
| No or low yield of IMP2 | Inefficient coupling of this compound to beads. | Verify coupling chemistry and efficiency. |
| Lysis buffer conditions are too harsh. | Use a milder lysis buffer; optimize detergent concentration. | |
| Protein degradation. | Add fresh protease inhibitors to all buffers. | |
| High background of non-specific proteins | Insufficient washing. | Increase the number and stringency of wash steps. |
| Hydrophobic or ionic interactions with beads. | Increase salt concentration or add a non-ionic detergent to the wash buffer. | |
| Non-specific binding to the inhibitor scaffold. | Perform a pre-clearing step with control beads. | |
| IMP2 is found in the flow-through | Column capacity exceeded. | Use a larger volume of beads or less lysate. |
| Inefficient binding. | Increase incubation time; ensure optimal pH and salt concentration for binding. |
For more detailed troubleshooting of affinity chromatography, refer to established guides.[3][15][16]
CETSA Troubleshooting
| Problem | Possible Cause | Solution |
| No observable thermal shift | This compound does not bind to IMP2 in your cells. | Confirm target engagement with an orthogonal method (e.g., AP-MS). |
| The concentration of this compound is too low. | Perform a dose-response CETSA experiment. | |
| The chosen temperature range is not appropriate for IMP2. | Optimize the temperature gradient to cover the melting point of IMP2. | |
| High variability between replicates | Inconsistent heating or cooling. | Use a thermal cycler with precise temperature control. |
| Incomplete cell lysis. | Ensure complete lysis by optimizing the freeze-thaw protocol. | |
| Pipetting errors. | Use calibrated pipettes and be meticulous with technique. | |
| Smearing or degradation on Western blot | Protein degradation. | Add protease inhibitors to all buffers and work quickly on ice. |
References
- 1. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 2. IMP2/IGF2BP2 expression, but not IMP1 and IMP3, predicts poor outcome in patients and high tumor growth rate in xenograft models of gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity-Based Chemoproteomics with Small Molecule-Peptide Conjugates | Springer Nature Experiments [experiments.springernature.com]
- 7. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 8. Profiling of Small Molecules by Chemical Proteomics. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. CETSA [cetsa.org]
- 15. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. pdf.dutscher.com [pdf.dutscher.com]
How to address cytotoxicity with high concentrations of Imp2-IN-1
Welcome to the technical support center for Imp2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA Binding Protein 2 (IMP2 or IGF2BP2).[1] IMP2 is an RNA-binding protein that plays a crucial role in post-transcriptively regulating the expression of a variety of oncogenes and other proteins involved in cell proliferation and survival.[2][3] By inhibiting IMP2, this compound can lead to decreased stability and translation of its target mRNAs, thereby reducing the levels of proteins that drive cancer cell growth.[2][3]
Q2: I am observing high levels of cytotoxicity with this compound in my experiments. Is this expected?
Yes, a certain level of cytotoxicity is expected with this compound, as its on-target effect is the inhibition of IMP2, a protein essential for the proliferation and survival of many cancer cells.[1] Therefore, inhibiting IMP2 function is expected to reduce cell viability. However, excessive cytotoxicity, especially at concentrations where specific target engagement is desired without widespread cell death, can be problematic and may indicate off-target effects.
Q3: At what concentrations does this compound typically show cytotoxic effects?
The cytotoxic concentration of this compound can vary significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration for your specific assay.
Troubleshooting Guides
Issue: High Cytotoxicity Obscuring Experimental Results
High concentrations of this compound can lead to significant cell death, making it difficult to study the specific effects of IMP2 inhibition. Here’s a step-by-step guide to troubleshoot and manage cytotoxicity.
1. Determine the Optimal Concentration with a Dose-Response Curve:
-
Objective: To identify the concentration range that inhibits IMP2 activity without causing excessive, non-specific cytotoxicity.
-
Recommendation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or RealTime-Glo™) with a broad range of this compound concentrations.
Table 1: Reported IC50 Values for IMP2 Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (compound 4) | LLC1 | Metabolic Activity (MTT) | ~25 | |
| This compound (compound 4) | Huh7 | Viability | Significantly reduces viability | [1][4] |
| This compound (compound 4) | SW480 | Reduces IMP2 levels | - | [1][4] |
| IMP2 inhibitor (compound 6) | LLC1 | 2D proliferation | Significant reduction at 15 & 30 µM | [5] |
| IMP2 inhibitor (compound 9) | LLC1 | 2D proliferation | Significant reduction at 15 & 30 µM | [5] |
2. Distinguishing On-Target vs. Off-Target Cytotoxicity:
It's critical to determine if the observed cytotoxicity is a result of IMP2 inhibition (on-target) or interaction with other cellular components (off-target).
-
Rescue Experiments:
-
Concept: If the cytotoxicity is on-target, overexpressing the target protein (IMP2) should "rescue" the cells from the inhibitor's effect.
-
Workflow:
-
Transfect your cells with a vector that overexpresses IMP2.
-
Treat both the IMP2-overexpressing cells and control cells (e.g., transfected with an empty vector) with a range of this compound concentrations.
-
Perform a cell viability assay.
-
Expected Outcome: If the cytotoxicity is on-target, the IMP2-overexpressing cells should show increased resistance to this compound compared to the control cells.
-
Workflow for an on-target cytotoxicity rescue experiment. -
-
CRISPR/Cas9 Knockout/Knockdown:
-
Concept: If the inhibitor's effect is on-target, cells lacking the target (IMP2 knockout or knockdown) should be resistant to the inhibitor.
-
Workflow:
-
Generate a stable IMP2 knockout or knockdown cell line using CRISPR/Cas9 or shRNA.
-
Treat both the knockout/knockdown and wild-type cells with this compound.
-
Assess cell viability.
-
Expected Outcome: The IMP2 knockout/knockdown cells should display significantly higher resistance to this compound. It is important to note that some studies have shown that the anti-proliferative effects of some IMP2 inhibitors are only partially rescued by IMP2 knockout, suggesting potential off-target effects.[5][6]
-
-
3. Optimizing Experimental Conditions:
-
Time-Course Experiment: Cytotoxicity can be time-dependent. Assess cell viability at different time points (e.g., 24, 48, 72 hours) to find a window where you can observe the desired molecular effects before significant cell death occurs.
-
Solvent Control: Ensure that the solvent used to dissolve this compound (typically DMSO) is not contributing to cytotoxicity at the final concentration used in your experiments.
-
Cell Seeding Density: The optimal cell seeding density can influence the apparent cytotoxicity of a compound. Ensure your cell density is within the linear range of your viability assay.
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared drug dilutions.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Plot the percentage of cell viability versus the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: On-Target Rescue Experiment Workflow
IMP2 Signaling Pathway
Understanding the pathways affected by IMP2 inhibition can help in designing downstream experiments and interpreting results. IMP2 is known to regulate the expression of key oncogenes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. IGF2 mRNA binding protein-2 is a tumor promoter that drives cancer proliferation through its client mRNAs IGF2 and HMGA1 | eLife [elifesciences.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Imp2-IN-1 degradation and storage best practices
This technical support center provides guidance on the degradation and best storage practices for the small molecule inhibitor, Imp2-IN-1. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Compound degradation due to improper storage. | Verify storage conditions. For long-term storage of the solid compound, -20°C for up to 3 years is recommended. For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3][4] |
| Inaccurate solution concentration. | Recalibrate instruments and re-prepare the solution. Use a validated method such as HPLC to confirm the concentration of the stock solution. | |
| Presence of contaminants in the solvent or buffer. | Use high-purity, sterile solvents and buffers. If using DMSO, it is recommended to use a freshly opened bottle to avoid moisture absorption.[2] | |
| Precipitation of the compound in solution | Exceeding the solubility limit. | The solubility of this compound in DMSO is high (100 mg/mL), however, for aqueous-based buffers used in cell culture, ensure the final concentration of the organic solvent is low and does not cause precipitation.[5] |
| Improper dissolution technique. | For in vivo preparations, a step-wise addition of solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is recommended.[3][5] Use of ultrasound may be necessary to achieve a clear solution.[5][6] | |
| Change in temperature or pH of the solution. | Ensure the solution is maintained at the appropriate temperature and pH as specified in your experimental protocol. | |
| Inconsistent experimental results | Variability in compound handling and preparation. | Standardize the protocol for solution preparation, including the solvent used, sonication time, and storage of working solutions. For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[1][3] |
| Degradation of the compound during the experiment. | Minimize exposure of the compound to harsh conditions such as extreme pH, high temperatures, and intense light during the experiment. | |
| Lot-to-lot variability of the compound. | If possible, use the same lot of this compound for a series of related experiments. When switching to a new lot, perform a bridging experiment to ensure comparable activity. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid (powder) at -20°C for up to three years. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month.[1][2][5] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][4]
2. What solvents should be used to prepare this compound solutions?
DMSO is a common solvent for preparing stock solutions of this compound, with a solubility of up to 100 mg/mL.[5] For in vivo studies, co-solvents such as PEG300, Tween-80, and corn oil are often used in combination with DMSO to improve solubility and bioavailability.[3][5]
3. How can I be sure my this compound solution is at the correct concentration and has not degraded?
The concentration and integrity of your this compound solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the active compound and detect the presence of any degradation products.
4. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, compounds with similar chemical structures, such as benzamides and those containing trifluoromethyl groups, can be susceptible to certain degradation mechanisms. These may include:
-
Hydrolysis: The amide bond in the benzamide structure can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule.[7][8][9][10][11]
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, leading to photochemical degradation.[1][5] It is advisable to protect solutions from direct light exposure.
-
Oxidation: Although the trifluoromethyl group is generally stable, other parts of the molecule could be prone to oxidation.[2]
5. How should I handle this compound for in vivo experiments?
For in vivo experiments, it is crucial to prepare fresh working solutions on the day of use.[1][3] A common vehicle for administration involves a mixture of DMSO, PEG300, Tween-80, and saline.[3][5] The solution should be clear; if precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[1][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][4]
Protocol 2: Stability Assessment of this compound by HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mM) in the solvent of interest (e.g., DMSO, cell culture medium).
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, 37°C, protected from light, or exposed to light).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 6, 12, 24 hours), inject an aliquot of the stored solution into the HPLC system.
-
Chromatography Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial peak area at Time 0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
Caption: A diagram illustrating potential degradation pathways for this compound.
Caption: A workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. Strategies for the Biodegradation of Polyfluorinated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. prezi.com [prezi.com]
- 8. On hydrolysis benzamide form | Filo [askfilo.com]
- 9. geocities.ws [geocities.ws]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Troubleshooting variability in Imp2-IN-1 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results obtained using Imp2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2).[1] It functions by binding to IMP2 and inhibiting its interaction with target RNA sequences.[1][2] IMP2 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation by influencing mRNA stability, localization, and translation.[3][4] By inhibiting IMP2, this compound can modulate the expression of various downstream target genes involved in cellular processes like proliferation, migration, and metabolism.[3]
Q2: What is the recommended storage and handling for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 100 mg/mL (249.17 mM), though ultrasonic treatment may be necessary to achieve complete dissolution.[5]
Q4: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of IMP2, studies have suggested the potential for off-target effects. The anti-proliferative effects of this compound were only partially rescued by the knockout of IMP2 in some cancer cell lines, indicating that the compound may have additional cellular targets.[4][6] Researchers should consider including appropriate controls, such as IMP2 knockout or knockdown cells, to validate the on-target effects of this compound in their specific experimental system.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in experimental results with this compound.
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between plating wells to maintain consistency. Cell density can significantly impact the cellular response to treatment. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. Ensure proper humidity in the incubator. |
| Suboptimal this compound Concentration or Treatment Duration | Perform a dose-response experiment to determine the optimal IC50 or effective concentration for your specific cell line and assay. Optimize the treatment duration by performing a time-course experiment. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound from a recent stock for each experiment. Ensure complete solubilization of the compound in the solvent. |
| Cell Line Health and Passage Number | Use cells that are in a logarithmic growth phase and have a low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Regularly check for mycoplasma contamination. |
Issue 2: Inconsistent Results in Western Blotting for IMP2 Levels
| Potential Cause | Recommended Solution |
| Poor Protein Extraction | Use a suitable lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption on ice. |
| Inefficient Protein Transfer | Optimize the transfer time and voltage based on the molecular weight of IMP2. Use a positive control to confirm efficient transfer. Stain the membrane with Ponceau S to visualize total protein transfer. |
| Suboptimal Antibody Concentrations | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background. |
| High Background | Ensure adequate blocking of the membrane (e.g., 5% non-fat milk or BSA in TBST for at least 1 hour). Increase the number and duration of washes. |
| No or Weak Signal | Increase the amount of protein loaded per well. Confirm the primary antibody is validated for western blotting and recognizes the correct target. Use a positive control lysate known to express IMP2. |
Issue 3: Lack of Effect in Migration or Colony Formation Assays
| Potential Cause | Recommended Solution |
| Inappropriate Assay Conditions | For wound healing assays, ensure a consistent scratch width and that the cells are confluent at the start of the experiment. For colony formation assays, optimize the initial cell seeding density to allow for distinct colony growth. |
| Insufficient Treatment Duration | Migration and colony formation are often slower processes than changes in cell viability. Extend the treatment duration to allow for observable effects. |
| Cell Line Specific Effects | The role of IMP2 in migration and colony formation can be cell-type dependent. Confirm that your cell line of interest relies on IMP2 for these processes, potentially by using IMP2 knockdown or knockout models. |
| Serum Concentration in Media | Serum contains growth factors that can influence cell migration and proliferation. Consider reducing the serum concentration in your assay medium to minimize confounding effects. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Huh7 (differentiated and non-differentiated) | Cell Viability | Significantly reduced | [2] |
| SW480 | IMP2 Reduction | Effective | [2] |
| Multiple Cell Lines | IMP2 RNA Binding | 81.3 - 127.5 µM | [1][2] |
| LLC1 | Metabolic Activity | IC50 values determined for compounds #4, #6, and #9 | [7] |
| LLC1, HepG2, Huh7, SW480 | Colony Formation | 25 µM (LLC1) or published IC50 values | [7] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for IMP2 Protein Levels
-
Culture and treat cells with this compound as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IMP2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Normalize the IMP2 signal to a loading control like GAPDH or β-actin.
3. Colony Formation Assay
-
Seed a low number of cells (e.g., 300-500 cells per well) in a 6-well plate.
-
Treat the cells with this compound or a vehicle control. The treatment can be continuous or for a defined period.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Count the number of colonies (typically containing >50 cells) and analyze the colony size.
4. Wound Healing (Scratch) Assay
-
Grow cells to a confluent monolayer in a 6-well or 12-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Visualizations
Caption: Simplified signaling pathway illustrating the role of IMP2 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
Technical Support Center: Assessing the Specificity of Imp2-IN-1 in Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to evaluating the cellular specificity of Imp2-IN-1, a potent inhibitor of the RNA-binding protein IMP2 (IGF2BP2). This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data interpretation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary target?
A1: this compound (also referred to as compound 4) is a small molecule inhibitor belonging to the benzamidobenzoic acid class.[1][2] Its primary target is the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2 or IGF2BP2), an RNA-binding protein implicated in the regulation of mRNA stability and translation of key oncogenes and metabolic factors.[3] this compound has an IC50 value for the IMP2 RNA sequence in the range of 81.3-127.5 µM and has been shown to reduce IMP2 protein levels in cellular assays.[4][5]
Q2: Why is it crucial to assess the specificity of this compound?
A2: While this compound is a potent inhibitor of IMP2, all small molecule inhibitors have the potential for off-target effects.[2] Assessing specificity is critical to ensure that the observed cellular phenotype is a direct result of IMP2 inhibition and not due to the modulation of other cellular proteins. This is essential for validating IMP2 as a therapeutic target and for the development of selective drug candidates. Studies have suggested that some IMP2 inhibitors may have additional off-targets, as their anti-proliferative effects are only partially rescued by the knockout of IMP2.[2]
Q3: What are the recommended initial steps to verify the on-target activity of this compound?
A3: The initial steps should focus on confirming that this compound engages with IMP2 in your cellular model. This can be achieved by:
-
Western Blotting: To demonstrate a dose-dependent reduction in IMP2 protein levels upon treatment with this compound.
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to IMP2 in intact cells by observing a shift in the thermal stability of the IMP2 protein.
-
Phenotypic Comparison: Comparing the cellular effects of this compound treatment with the phenotype observed upon genetic knockdown (siRNA) or knockout (CRISPR/Cas9) of the IGF2BP2 gene.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in IMP2 protein levels after this compound treatment in Western Blot. | 1. Compound inactivity: The compound may have degraded. 2. Insufficient dose or treatment time: The concentration or duration of treatment may be suboptimal for your cell line. 3. Cell line specific factors: Your cell line may have mechanisms that prevent the compound from reaching its target. | 1. Verify compound integrity: Use a fresh stock of this compound. 2. Perform a dose-response and time-course experiment: Treat cells with a range of concentrations (e.g., 1-50 µM) for different durations (e.g., 24, 48, 72 hours). 3. Check cell permeability: Although less common, you can assess compound uptake using analytical methods if the issue persists. |
| This compound shows a similar phenotypic effect in both wild-type and IGF2BP2 knockout cells. | 1. Off-target effects: The observed phenotype is likely due to the inhibition of a protein other than IMP2. 2. Incomplete knockout: The knockout cell line may still express a functional IMP2 protein. | 1. Initiate off-target identification studies: Employ techniques like IP-MS or proteomic profiling to identify other binding partners. 2. Verify knockout efficiency: Confirm the absence of IMP2 protein in your knockout cell line by Western Blot and sequencing of the genomic locus. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) results show many potential off-targets. | 1. Non-specific binding: Proteins may be binding to the beads or antibody non-specifically. 2. Indirect interactions: Some identified proteins may be part of a larger complex with a direct off-target. | 1. Include stringent wash steps: Use buffers with appropriate salt and detergent concentrations to reduce non-specific binding. 2. Use a negative control: Perform a parallel IP with a non-specific IgG antibody. 3. Validate key potential off-targets: Use orthogonal methods like CETSA or enzymatic assays to confirm direct binding. |
| RNA-sequencing data is difficult to interpret. | 1. Secondary effects: Many changes in gene expression may be downstream consequences of IMP2 inhibition or off-target effects, rather than direct effects on IMP2 target mRNAs. | 1. Integrate with other data: Correlate the RNA-seq data with proteomic data and known IMP2 target mRNAs. 2. Perform pathway analysis: Use bioinformatics tools to identify signaling pathways that are significantly altered. 3. Validate key transcript changes: Use RT-qPCR to confirm changes in the expression of a subset of interesting genes. |
Data Presentation
On-Target Effects of IMP2 Inhibitors
The following table summarizes the inhibitory concentration (IC50) of this compound (compound 4) and two other IMP2 inhibitors (compounds 6 and 9) on the metabolic activity of wild-type LLC1 cells.
| Compound | IC50 in Wild-Type LLC1 Cells |
| This compound (Compound 4) | 25.23 µM |
| Compound 6 | 23.90 µM |
| Compound 9 | 28.45 µM |
Data from a study on small molecule inhibitors of IMP2.[6]
Phenotypic Comparison in Wild-Type vs. Knockout Cells
The following table illustrates the effect of IMP2 inhibitors on colony formation in various cancer cell lines, comparing wild-type (WT) cells to those with a knockout (KO) of the IGF2BP2 gene. A significant reduction in colony formation in WT cells, which is less pronounced or absent in KO cells, suggests on-target activity.
| Cell Line | Genetic Background | Treatment | Effect on Colony Formation |
| LLC1 | Wild-Type | This compound (25 µM) | Significant reduction in number and size |
| LLC1 | IGF2BP2 Biallelic KO | This compound (25 µM) | Reduced effect compared to WT |
| Huh7 | Wild-Type | This compound (IC50) | Significant reduction in number and size |
| Huh7 | IGF2BP2 Monoallelic KO | This compound (IC50) | Reduced effect compared to WT |
| HepG2 | Wild-Type | This compound (IC50) | Significant reduction in number and size |
| HepG2 | IGF2BP2 Monoallelic KO | This compound (IC50) | Reduced effect compared to WT |
| SW480 | Wild-Type | This compound (IC50) | Significant reduction in number and size |
| SW480 | IGF2BP2 Monoallelic KO | This compound (IC50) | Reduced effect compared to WT |
This table summarizes findings from studies on IMP2 inhibitors, demonstrating a target-dependent effect on colony formation.[6]
Experimental Protocols
Western Blot for IMP2 Protein Levels
This protocol is for assessing the levels of IMP2 protein in cells following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IMP2
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound or DMSO vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Gel Electrophoresis:
-
Normalize protein amounts for each sample and prepare with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IMP2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Repeat the antibody incubation process for the loading control.
-
CRISPR/Cas9-Mediated Knockout of IGF2BP2
This protocol provides a general workflow for generating IGF2BP2 knockout cell lines to serve as a negative control for this compound specificity studies.
Materials:
-
CRISPR/Cas9 plasmid with a selectable marker (e.g., GFP or puromycin resistance)
-
Guide RNA (gRNA) sequences targeting an early exon of IGF2BP2
-
Transfection reagent
-
Cell culture medium and supplements
-
Single-cell cloning supplies (e.g., 96-well plates)
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Western blot reagents
Procedure:
-
gRNA Design and Cloning:
-
Design two or more gRNAs targeting a critical early exon of the IGF2BP2 gene using a publicly available design tool.
-
Clone the gRNA sequences into the CRISPR/Cas9 vector.
-
-
Transfection:
-
Transfect the chosen cell line with the IGF2BP2-targeting CRISPR/Cas9 plasmid.
-
-
Selection and Clonal Isolation:
-
Select for transfected cells using the appropriate method (e.g., FACS for GFP-positive cells or puromycin selection).
-
Plate the selected cells at a very low density in 96-well plates to isolate single-cell clones.
-
-
Expansion and Screening:
-
Expand the single-cell clones.
-
Screen the clones for successful knockout by:
-
Genomic DNA analysis: Extract genomic DNA, PCR amplify the target region, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Screen clones for the complete absence of IMP2 protein expression.
-
-
-
Validation:
-
Confirm the absence of IMP2 protein in the selected knockout clones by Western Blot.
-
Expand and bank the validated knockout cell line for use in specificity assays.
-
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol outlines a method to identify cellular proteins that bind to this compound, including potential off-targets.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
This compound or a biotinylated/clickable analog
-
Control compound (structurally similar but inactive, if available)
-
Streptavidin beads (for biotinylated compound) or appropriate affinity resin
-
Wash buffers with varying stringency
-
Elution buffer
-
Sample preparation reagents for mass spectrometry (e.g., urea, DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (or its analog) and a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein and protein-drug interactions.
-
Clarify the lysate by centrifugation.
-
-
Affinity Purification:
-
Incubate the cell lysate with the affinity resin (e.g., streptavidin beads for a biotinylated compound) to capture the drug-protein complexes.
-
Include a control incubation with beads alone or with a control compound.
-
-
Washing:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of the free compound, or a denaturing buffer).
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the this compound pulldown compared to the control pulldown. These are potential on- and off-targets.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. First Small-Molecule Inhibitors Targeting the RNA-Binding Protein IGF2BP2/IMP2 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
Addressing batch-to-batch variability of Imp2-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues researchers may encounter when using Imp2-IN-1, with a focus on addressing batch-to-batch variability.
Troubleshooting Guide
Question: My experimental results with different lots of this compound are inconsistent. What could be the cause and how can I troubleshoot this?
Answer:
Batch-to-batch variability is a known challenge with small molecule inhibitors and can arise from several factors. Here’s a systematic approach to troubleshoot inconsistent results:
1. Verify Compound Quality and Integrity:
-
Certificate of Analysis (CoA): Always review the CoA for each new lot of this compound. Key parameters to compare between batches include:
-
Purity: Determined by methods like HPLC or LC-MS. A lower purity in one batch could mean a higher concentration of impurities that may have off-target effects or interfere with the assay.[1][2]
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Identity Confirmation: Verified by techniques such as ¹H NMR and Mass Spectrometry to ensure the correct molecule is present.
-
Appearance: The physical state (e.g., crystalline solid, powder) and color should be consistent.
-
-
Storage and Handling: Improper storage can lead to degradation of the compound.
2. Standardize Solution Preparation:
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Solubility: this compound is soluble in DMSO at 100 mg/mL (249.17 mM), requiring sonication.[3] Ensure the compound is fully dissolved before making further dilutions. Inconsistent dissolution can lead to inaccurate concentrations.
-
Solvent Quality: Use high-purity, anhydrous DMSO to prevent compound degradation.
-
Working Solution: When preparing aqueous working solutions, be mindful of potential precipitation. For in vivo studies, specific formulations with PEG300, Tween-80, and saline or corn oil are recommended to maintain solubility.[4]
3. Experimental Controls and Validation:
-
Positive and Negative Controls: Always include appropriate controls in your experiments.
-
Positive Control: A known IMP2 inhibitor or a different batch of this compound that has previously shown the expected effect.
-
Negative Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent.
-
-
Dose-Response Curve: Perform a dose-response experiment with each new lot to verify its potency (IC50). A significant shift in the IC50 value between batches indicates a difference in compound activity.
-
Target Engagement: Confirm that this compound is engaging with its target, IMP2. This can be assessed by downstream pathway analysis, such as measuring the expression of known IMP2 target genes.
Troubleshooting Workflow:
The following diagram outlines a logical workflow to diagnose and address batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2).[4] IMP2 is an RNA-binding protein that plays a role in the translation and stability of several target mRNAs, including those involved in cell proliferation and metabolism. By inhibiting IMP2, this compound can reduce the expression of these target proteins, leading to effects such as decreased cell viability in cancer cells.[4]
IMP2 Signaling Pathway Intervention by this compound:
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution in DMSO at a concentration of up to 100 mg/mL (249.17 mM).[3] Use of an ultrasonic bath is recommended to ensure complete dissolution.[3] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid form: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
-
Stock solution (in DMSO): Aliquot into single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.[5]
Q4: What could cause a lack of activity of this compound in my experiments?
A4: If you observe a lack of activity, consider the following:
-
Compound Degradation: Ensure the compound has been stored correctly and that stock solutions are not expired.
-
Incorrect Concentration: Double-check all calculations for dilutions. Verify that the compound was fully dissolved when preparing the stock solution.
-
Cell System: The cell line you are using may not be sensitive to IMP2 inhibition, or the expression level of IMP2 may be low. Confirm IMP2 expression in your cell line via Western Blot or qRT-PCR.
-
Assay Conditions: Ensure that the experimental conditions (e.g., incubation time, cell density) are appropriate for observing the expected effect.
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Different Lots of this compound
This table illustrates the type of quantitative data you should compare between different batches of this compound. Significant variations in these parameters could explain inconsistent experimental results.
| Parameter | Lot A | Lot B | Method | Acceptable Range |
| Purity | 99.55% | 98.10% | HPLC | ≥ 98% |
| Identity | Conforms | Conforms | ¹H NMR, MS | Conforms to structure |
| Appearance | White to off-white solid | Light yellow solid | Visual | White to off-white solid |
| IC50 | 105.2 µM | 121.7 µM | Biochemical Assay | 81.3 - 127.5 µM[4] |
| Moisture Content | 0.2% | 0.8% | Karl Fischer | ≤ 1.0% |
Experimental Protocols
1. Western Blot for IMP2 Protein Levels
This protocol can be used to confirm the presence of IMP2 in your cell line and to assess the effect of this compound on its expression.
-
Cell Lysis:
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against IMP2 (e.g., Cell Signaling Technology #14672[7]) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize IMP2 protein levels to a loading control such as GAPDH or β-actin.
-
2. qRT-PCR for IMP2 Target Gene Expression
This protocol allows for the quantification of mRNA levels of genes regulated by IMP2 to assess the downstream effects of this compound.
-
RNA Extraction:
-
Treat cells with this compound or vehicle.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA, SYBR Green Master Mix, and forward and reverse primers for your gene of interest (e.g., IGF2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
3. Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, which can be used to determine the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (and a vehicle control) for 24-72 hours.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the results to the vehicle-treated cells to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
References
- 1. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of impurity on kinetic estimates from transport and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dbaitalia.it [dbaitalia.it]
- 6. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 7. IMP2Â (D4R2F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
How to select the appropriate negative control for Imp2-IN-1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Imp2-IN-1, a potent inhibitor of the RNA-binding protein IMP2 (IGF2BP2). Proper experimental design, including the use of appropriate negative controls, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2 or IGF2BP2).[1][2][3] IMP2 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation by influencing mRNA stability, localization, and translation.[4][5][6] this compound inhibits the interaction of IMP2 with its target RNA sequences, thereby disrupting its regulatory functions.[1][7] In cancer cells, this inhibition has been shown to reduce cell viability, proliferation, migration, and colony formation.[4][8][9]
Q2: What is the optimal concentration of this compound to use in cell-based assays?
The optimal concentration of this compound can vary depending on the cell line and the specific assay. The reported IC50 value for this compound's inhibition of the IMP2-RNA interaction is in the range of 81.3–127.5 µM.[1][7][10] However, cellular activity may be observed at different concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A starting point for such an experiment could be a range from 1 µM to 100 µM. For some specific cell lines, concentrations around 25 µM have been used in colony formation assays.[11]
Q3: What are the expected phenotypic effects of this compound treatment?
Treatment with this compound is expected to mimic the effects of IMP2 knockout or knockdown. In various cancer cell lines, this includes:
-
Reduced cell proliferation: A decrease in the rate of cell growth.[2][8][11]
-
Decreased cell migration: A reduced ability of cells to move and close a gap in a wound healing assay.[8][11]
-
Impaired colony formation: A diminished capacity of single cells to form colonies in a soft agar or clonogenic assay.[2][8][11]
-
Induction of apoptosis: In some contexts, inhibition of IMP2 can lead to programmed cell death.[3]
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype after treating my cells with this compound.
| Possible Cause | Recommended Solution |
| Suboptimal inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Low IMP2 expression in your cell model | Verify the expression level of IMP2 in your cells using Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous IMP2 expression. |
| Incorrect experimental duration | The time required to observe a phenotype can vary. Consider extending the duration of your experiment. |
| Inhibitor instability | Prepare fresh stock solutions of this compound in DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[1][2] |
| Cellular resistance mechanisms | Some cell lines may have intrinsic or acquired resistance to IMP2 inhibition. |
Problem 2: I am concerned about potential off-target effects of this compound.
It has been noted that the anti-proliferative effects of some IMP2 inhibitors are only partially rescued by IMP2 knockout, suggesting the possibility of off-target effects.[4][6]
| Validation Strategy | Description |
| Use a genetic control | The "gold standard" for validating on-target effects is to use a genetic approach. Compare the phenotype of this compound treatment in wild-type cells with that in IMP2 knockout or knockdown cells. An on-target effect should be significantly diminished or absent in the knockout/knockdown cells.[8][11] |
| Use a structurally distinct inhibitor | Treat cells with a different, structurally unrelated IMP2 inhibitor that has a distinct predicted off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Imp2-IN-2 is a commercially available, structurally distinct IMP2 inhibitor.[12][13] |
| Use an inactive analog (if available) | An ideal negative control is a molecule that is structurally very similar to this compound but does not inhibit IMP2. While a commercially available, validated inactive analog for this compound is not currently documented, researchers can sometimes synthesize such compounds.[9][14][15] In the absence of a specific inactive analog, using a structurally related but biologically inactive compound can provide some level of control. |
| Rescue experiment | If possible, overexpress a modified version of IMP2 that is resistant to this compound inhibition. If the phenotype is rescued, it confirms the on-target activity of the compound. |
Selecting the Appropriate Negative Control
The choice of a negative control is crucial for interpreting the results of studies using small molecule inhibitors like this compound.
Caption: Logic for selecting appropriate negative controls in this compound studies.
Quantitative Data Summary
| Compound | Target | IC50 | Cell Lines Tested | Observed Effects |
| This compound | IMP2 | 81.3–127.5 µM (RNA interaction)[1][7][10] | SW480, Huh7, A549, LLC1[1][8][11] | Reduced cell viability, proliferation, migration, and colony formation[1][8][9][11] |
| Imp2-IN-2 | IMP2 | 120.9 µM (RNA_A), 236.7 µM (RNA_B)[12][13] | Not specified in provided results | Potent and selective IMP2 inhibitor[12][13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Wound Healing (Migration) Assay
This protocol is based on standard wound healing assay procedures.[16][17][18][19][20]
Caption: Workflow for a wound healing (migration) assay.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove debris and then add fresh medium containing this compound or a vehicle control.
-
Imaging: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the initial area.
Colony Formation (Clonogenic) Assay
This protocol is based on standard clonogenic assay procedures.[6][21][22][23]
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: Allow the cells to attach for a few hours, then treat with this compound or a vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the inhibitor or vehicle.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Analysis: Calculate the plating efficiency and the surviving fraction for the treated cells compared to the vehicle control.
Signaling Pathway
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validating Chemical Probes [efmc.info]
- 5. Target validation using chemical p ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Miniaturization of the Clonogenic Assay Using Confluence Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 12. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. youtube.com [youtube.com]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. youtube.com [youtube.com]
- 17. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ibidi.com [ibidi.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Clonogenic Assay [bio-protocol.org]
- 23. Clonogenic Assay [en.bio-protocol.org]
Validation & Comparative
Imp2-IN-1 vs. IMP2 CRISPR Knockout: A Comparative Analysis of Two Key Research Tools
A head-to-head comparison of a potent small molecule inhibitor and a definitive genetic knockout approach for studying the role of the RNA-binding protein IMP2 in cancer biology.
This guide provides a detailed comparison of two widely used methods for interrogating the function of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2): the small molecule inhibitor Imp2-IN-1 and CRISPR/Cas9-mediated gene knockout. Both techniques are pivotal in understanding the role of IMP2 in cancer progression, particularly its influence on cell proliferation, colony formation, and migration. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate tool for their experimental needs.
At a Glance: this compound vs. IMP2 CRISPR Knockout
| Feature | This compound | IMP2 CRISPR Knockout |
| Mechanism of Action | Potent, reversible inhibition of IMP2's RNA-binding activity.[1] | Permanent, complete ablation of IMP2 gene expression. |
| Speed of Effect | Rapid, within hours of administration. | Slower, requires time for gene editing, selection, and protein depletion. |
| Reversibility | Reversible upon removal of the compound. | Irreversible genetic modification. |
| Specificity | Potential for off-target effects, though shown to have a degree of target-dependent effects.[2] | Highly specific to the targeted gene, with potential for off-target gene editing that can be minimized. |
| Application | Dose-dependent studies, temporal analysis of IMP2 function, initial target validation. | Definitive functional studies, long-term consequence analysis, creating stable model systems. |
| Throughput | High-throughput screening compatible. | Lower throughput, requires clonal selection and validation. |
Quantitative Comparison of Effects
The following tables summarize the quantitative effects of this compound and IMP2 CRISPR knockout on key cancer cell hallmarks, as reported in various studies.
Table 1: Effect on 2D Cell Proliferation
| Cell Line | Treatment | Effect on Proliferation | Reference |
| LLC1 (Lung Carcinoma) | IMP2 Biallelic Knockout | Reduced proliferation. | [3][4] |
| Huh7 (Hepatocellular Carcinoma) | IMP2 Monoallelic Knockout | No consistent effect (clone still expresses ~80% of IMP2). | [1] |
| HepG2 (Hepatocellular Carcinoma) | IMP2 Monoallelic Knockout | Reduced 2D proliferation. | [1] |
| SW480 (Colorectal Carcinoma) | IMP2 Monoallelic Knockout | Reduced proliferation at later time points. | [1] |
| LLC1 (Lung Carcinoma) | This compound (Compound 4) | Dose-dependent inhibition of proliferation. | [5] |
Table 2: Effect on Colony Formation
| Cell Line | Treatment | Effect on Colony Formation | Reference |
| LLC1 (Lung Carcinoma) | IMP2 Biallelic Knockout | Reduced colony formation ability. | [1] |
| Huh7 (Hepatocellular Carcinoma) | IMP2 Monoallelic Knockout | Reduced clonogenicity. | [1] |
| HepG2 (Hepatocellular Carcinoma) | IMP2 Monoallelic Knockout | Reduced clonogenicity. | [1] |
| SW480 (Colorectal Carcinoma) | IMP2 Monoallelic Knockout | Reduced colony formation ability. | [1] |
| LLC1, SW480, HepG2, Huh7 | This compound (Compound 4) | Inhibitory effect on colony formation. | [1][4] |
Table 3: Effect on Cell Migration
| Cell Line | Treatment | Effect on Migration | Reference |
| LLC1 (Lung Carcinoma) | IMP2 Biallelic Knockout | Heterogeneous effects, with some clones showing reduced migration. | [3] |
| Huh7 (Hepatocellular Carcinoma) | IMP2 Monoallelic Knockout | Significant reduction in cell migration. | [3] |
| HepG2 (Hepatocellular Carcinoma) | IMP2 Monoallelic Knockout | Significant reduction in cell migration. | [3] |
| SW480 (Colorectal Carcinoma) | IMP2 Monoallelic Knockout | Decreased cell migration. | [1][3] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding.
Caption: IMP2's role in the IGF2/PI3K/Akt signaling pathway.
The diagram above illustrates how IMP2, by stabilizing target mRNAs, can contribute to the downstream effects of the IGF2/PI3K/Akt signaling pathway, which is crucial in promoting cell proliferation, migration, and the epithelial-mesenchymal transition (EMT) in cancer.[6][7][8]
Caption: Comparative experimental workflows for IMP2 knockout and inhibition.
This workflow diagram contrasts the multi-step, time-intensive process of generating a stable IMP2 knockout cell line with the more direct approach of treating cells with the small molecule inhibitor this compound.
Detailed Experimental Protocols
IMP2 CRISPR/Cas9 Knockout Protocol (Representative)
This protocol is a synthesized representation based on common laboratory practices and information from the cited literature.[2][4][9][10][11]
-
sgRNA Design and Cloning:
-
Design two single-guide RNAs (sgRNAs) targeting an early exon of the IGF2BP2 gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138) that has been linearized with BbsI.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Transfection:
-
Seed the target cancer cell line (e.g., A549, LLC1, HepG2, Huh7, SW480) in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the validated sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
-
Single-Cell Cloning:
-
48 hours post-transfection, detach the cells and resuspend them in fluorescence-activated cell sorting (FACS) buffer.
-
Sort GFP-positive cells into individual wells of a 96-well plate containing conditioned media.
-
Alternatively, perform limiting dilution to isolate single cells.
-
Culture the single-cell clones until visible colonies form.
-
-
Knockout Validation:
-
Expand the monoclonal colonies.
-
Isolate genomic DNA and perform PCR amplification of the targeted region.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of IMP2 protein expression by Western blotting using a validated IMP2 antibody.
-
This compound Inhibition Protocol (Representative)
This protocol is a synthesized representation based on common laboratory practices and information from the cited literature.[1][12]
-
Cell Seeding:
-
Seed the target cancer cell line in 96-well plates at a density appropriate for the duration of the assay.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Add the compound dilutions to the cells. Include a DMSO-only control.
-
-
Phenotypic Assays:
-
Cell Viability (MTT Assay):
-
After the desired incubation period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the DMSO control.
-
-
Colony Formation Assay:
-
Seed cells at a low density in 6-well plates and treat with this compound.
-
Allow colonies to form over a period of 7-14 days, replacing the medium with fresh compound-containing medium every 2-3 days.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies and measure their area.
-
-
Wound Healing (Migration) Assay:
-
Grow cells to a confluent monolayer in a 96-well plate.
-
Create a scratch in the monolayer using a wound maker.
-
Treat the cells with this compound.
-
Capture images of the wound at different time points (e.g., 0, 24, 48 hours) using an automated imaging system (e.g., IncuCyte).
-
Measure the wound confluence over time to determine the rate of cell migration.
-
-
Conclusion
Both this compound and IMP2 CRISPR knockout are powerful tools for dissecting the function of IMP2. The choice between them depends on the specific research question. This compound is ideal for rapid, dose-dependent, and temporal studies, as well as for high-throughput screening to identify potential therapeutic strategies. In contrast, IMP2 CRISPR knockout provides a definitive, long-term genetic model to study the consequences of complete protein loss, which is invaluable for validating IMP2 as a drug target and for in-depth mechanistic studies. The data presented here demonstrate that both approaches consistently reveal a critical role for IMP2 in promoting cancer cell proliferation, survival, and migration, reinforcing its significance as a target for cancer therapy.[1][4]
References
- 1. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 2. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imp2 regulates GBM progression by activating IGF2/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. CRISPR-Cas9 Gene Editing to Generate Isoform-Specific LAMP-2A Knockout in Human Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 11. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Imp2-IN-1 Results with IMP2 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for studying the function of the Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2): the small molecule inhibitor Imp2-IN-1 and siRNA-mediated knockdown. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate technique for their specific research needs and in validating their findings.
Introduction to IMP2 Inhibition
IMP2 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. It is implicated in various cellular processes, including cell proliferation, migration, and metabolism.[1][2] Its overexpression is associated with poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[1] Both the small molecule inhibitor this compound and siRNA-mediated knockdown are powerful tools to probe the functional consequences of IMP2 inhibition. While this compound offers a rapid and reversible way to block IMP2 function, siRNA provides a transient but highly specific method to reduce IMP2 protein levels. This guide will explore the experimental outcomes of both approaches, providing a framework for their comparative validation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from studies investigating the effects of IMP2 inhibition through either a chemical inhibitor (this compound, also referred to as compound 4 in some studies) or genetic knockdown (CRISPR/Cas9 knockout, which phenocopies the effects of siRNA knockdown). These results demonstrate a consistent reduction in key cancer-related phenotypes across different cell lines.
Table 1: Effect of IMP2 Inhibition on 2D Cell Proliferation
| Cell Line | Treatment | Observation | Reference |
| LLC1 (Lung Cancer) | IMP2 biallelic knockout | Reduced proliferation | [1] |
| HepG2 (Liver Cancer) | IMP2 monoallelic knockout | Reduced 2D proliferation | [1] |
| SW480 (Colon Cancer) | IMP2 monoallelic knockout | Reduced proliferation at later time points | [1] |
| HCT-8 (Colon Cancer) | IMP2 siRNA knockdown | Inhibition of 2D cell proliferation | [1] |
| SW480 & SW620 (Colon Cancer) | IMP2 siRNA knockdown | Inhibition of 2D cell proliferation | [1] |
| HepG2 & Huh7 (Liver Cancer) | shRNA-mediated IMP2 knockdown | Impeded cell proliferation | [1] |
Table 2: Effect of IMP2 Inhibition on Colony Formation
| Cell Line | Treatment | Observation | Reference |
| LLC1 (Lung Cancer) | IMP2 biallelic knockout | Significant decrease in colony number and area | [1][3] |
| Huh7 (Liver Cancer) | IMP2 monoallelic knockout | Significant reduction in colony formation ability | [1][3] |
| HepG2 (Liver Cancer) | IMP2 monoallelic knockout | Significant reduction in colony formation ability | [1][3] |
| SW480 (Colon Cancer) | IMP2 monoallelic knockout | Significant reduction in colony formation ability | [1][3] |
| HCT116 & SW480 (Colon Cancer) | IMP2 siRNA knockdown | Reduced colony formation ability | [1] |
| HepG2 & Huh7 (Liver Cancer) | shRNA-mediated IMP2 knockdown | Reduced clonogenicity | [1] |
| LLC1, SW480, HepG2, Huh7 | This compound (Compound 4) Treatment | Inhibitory effect on colony formation | [1] |
Table 3: Effect of IMP2 Inhibition on Cell Migration
| Cell Line | Treatment | Observation | Reference |
| LLC1 (Lung Cancer) | IMP2 biallelic knockout | Reduced migration | [4] |
| Huh7 (Liver Cancer) | IMP2 monoallelic knockout | Reduced cell migratory ability | [1] |
| HepG2 (Liver Cancer) | IMP2 monoallelic knockout | Reduced cell migratory ability | [1] |
| SW480 (Colon Cancer) | IMP2 monoallelic knockout | Decreased cell migration | [1] |
| SW480, SW620, HCT-8 (Colon Cancer) | IMP2 siRNA knockdown | Reduced migration | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for this compound treatment and IMP2 siRNA knockdown.
This compound Treatment Protocol
This protocol is a general guideline for treating adherent cancer cell lines with this compound. Optimal concentrations and incubation times should be determined empirically for each cell line and assay.
-
Cell Seeding: Seed cells in the desired plate format (e.g., 96-well for viability assays, 6-well for western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the IC50 value.
-
Treatment: The following day, replace the culture medium with the medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.
-
Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT), western blotting for target protein expression, or migration assays.
IMP2 siRNA Knockdown Protocol
This protocol provides a general procedure for the transient knockdown of IMP2 using siRNA in adherent cancer cell lines.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 60-80% confluency at the time of transfection.[5][6]
-
siRNA Preparation: Dilute the IMP2-targeting siRNA and a non-targeting control siRNA in an appropriate serum-free medium.[6]
-
Transfection Reagent Preparation: In a separate tube, dilute the chosen lipid-based transfection reagent in a serum-free medium.[6]
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[5][6]
-
Transfection: Aspirate the medium from the cells and wash once with serum-free medium. Add the siRNA-transfection reagent complexes to the cells.[5]
-
Incubation: Incubate the cells with the transfection complexes for 5-7 hours at 37°C.[5]
-
Medium Change: After the incubation period, add complete growth medium. For some cell lines, it may be beneficial to replace the transfection medium with fresh complete medium after the initial incubation.
-
Analysis: Assay the cells for IMP2 knockdown and the desired phenotypic effects 24-72 hours post-transfection. Knockdown efficiency should be validated at the mRNA (qRT-PCR) and protein (Western Blot) levels.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway involving IMP2 and the experimental workflows described in this guide.
Caption: IMP2 Signaling Pathway and Points of Inhibition.
Caption: Comparative Experimental Workflow.
Conclusion
References
- 1. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 2. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to IMP2-IN-1 and Other Small Molecule Inhibitors of IMP2
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, has emerged as a critical player in tumorigenesis and metabolic diseases, making it an attractive target for therapeutic intervention. This guide provides a detailed comparison of IMP2-IN-1, a notable small molecule inhibitor of IMP2, with other known inhibitors, focusing on their performance backed by experimental data.
Introduction to IMP2 and its Inhibition
IMP2 is an RNA-binding protein that regulates the stability, localization, and translation of its target mRNAs.[1] Overexpression of IMP2 is linked to poor prognosis in various cancers, including colorectal and liver cancer, where it promotes tumor cell proliferation, migration, and colony formation.[2][3] The development of small molecule inhibitors targeting IMP2 is a promising strategy to counteract its oncogenic functions. This guide focuses on a comparative analysis of this compound (also known as compound 4), IMP2-IN-2 (compound 6), and another active compound referred to as compound 9.[2][4]
Performance Comparison of IMP2 Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and other IMP2 inhibitors.
Table 1: Biochemical Potency of IMP2 Inhibitors
| Inhibitor | Target Interaction | IC50 (µM) | Assay Method |
| This compound (Compound 4) | IMP2 - RNA sequence | 81.3 - 127.5[5][6][7] | Fluorescence Polarization Assay[2][8] |
| IMP2-IN-2 (Compound 6) | IMP2 - RNA_A | 120.9[9][10][11] | Fluorescence Polarization Assay[2][8] |
| IMP2 - RNA_B | 236.7[9][10][11] | Fluorescence Polarization Assay[2][8] | |
| Compound 9 | IMP2 - RNA sequence | Not explicitly reported | Fluorescence Polarization Assay[2][8] |
Table 2: Cellular Activity of IMP2 Inhibitors in LLC1 (Lewis Lung Carcinoma) Cells
| Inhibitor (at 25 µM) | Inhibition of Colony Formation | Effect on 2D Cell Proliferation | IC50 (Metabolic Activity - MTT Assay) |
| This compound (Compound 4) | Significant reduction in number and size of colonies[4] | Significant reduction[4][12] | 25.23 µM[4] |
| IMP2-IN-2 (Compound 6) | Significant reduction in number and size of colonies[4] | Significant reduction[4][12] | 23.90 µM[4] |
| Compound 9 | Significant reduction in number and size of colonies[4] | Significant reduction[4][12] | 28.45 µM[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Assay for IMP2-RNA Interaction
This biochemical assay is utilized to screen for and characterize inhibitors that disrupt the interaction between IMP2 and its target RNA.
-
Reagents and Preparation :
-
Recombinant human IMP2 protein.
-
A fluorescein-labeled RNA oligonucleotide corresponding to a known IMP2 binding site.
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT).
-
Test compounds (IMP2 inhibitors) dissolved in DMSO.
-
-
Procedure :
-
A fixed concentration of the fluorescently labeled RNA probe is incubated with varying concentrations of the recombinant IMP2 protein to determine the optimal protein concentration that yields a stable and significant polarization signal.
-
For inhibitor screening, the IMP2 protein and the fluorescent RNA probe are incubated with serial dilutions of the test compounds in a microplate.
-
The fluorescence polarization is measured using a suitable plate reader. A decrease in polarization indicates the displacement of the RNA probe from the IMP2 protein by the inhibitor.
-
-
Data Analysis :
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Assays
Cell Lines and Culture: Human colorectal cancer (HCT116, SW480), hepatocellular carcinoma (Huh7, HepG2), and murine Lewis lung carcinoma (LLC1) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.[2][4]
2D Cell Proliferation Assay (IncuCyte® S3 Live-Cell Analysis System): This assay monitors cell growth over time.
-
Seeding : Cells are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment : After cell attachment, the medium is replaced with fresh medium containing various concentrations of the IMP2 inhibitors or a vehicle control (e.g., 0.1% DMSO).[4]
-
Imaging and Analysis : The plate is placed in the IncuCyte® S3 live-cell imaging system. Images are acquired at regular intervals (e.g., every 2 hours) for a period of 72 hours. The cell confluence is measured over time using the IncuCyte® software to determine the rate of cell proliferation.[4][12]
Colony Formation Assay: This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.
-
Seeding : A low density of cells (e.g., 300-500 cells/well) is seeded in 6-well plates.[4]
-
Treatment : The cells are treated with the IMP2 inhibitors or a vehicle control at the time of seeding.[4]
-
Incubation : The plates are incubated for 1-2 weeks to allow for colony formation.
-
Staining and Quantification : The colonies are fixed and stained with crystal violet. The number and average area of the colonies are quantified using an imaging system like the IncuCyte® S3.[4]
MTT Assay for Metabolic Activity: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding and Treatment : Cells are seeded in 96-well plates and treated with IMP2 inhibitors as described for the proliferation assay.
-
MTT Addition : After the treatment period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The IC50 values are determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving IMP2 and a typical experimental workflow for evaluating IMP2 inhibitors.
Caption: IMP2 Signaling Pathway in Cancer.
Caption: Workflow for IMP2 Inhibitor Evaluation.
Conclusion
This compound, IMP2-IN-2, and compound 9 have demonstrated notable efficacy in inhibiting the function of IMP2, leading to reduced cancer cell proliferation, colony formation, and metabolic activity. While this compound and IMP2-IN-2 have characterized biochemical IC50 values, all three compounds show comparable and significant effects in cellular assays. The provided experimental protocols and workflow diagrams offer a framework for the continued evaluation and development of potent and specific IMP2 inhibitors for therapeutic applications. Further studies, including in vivo models, are crucial to fully elucidate the therapeutic potential of these compounds.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.imrpress.com [article.imrpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. First Small-Molecule Inhibitors Targeting the RNA-Binding Protein IGF2BP2/IMP2 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
Imp2-IN-1: A Comparative Analysis of Cross-reactivity with IMP Family Members
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of Imp2-IN-1, a known inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2), and its cross-reactivity with other members of the IMP protein family.
While this compound has been identified as a potent inhibitor of IMP2, a thorough review of currently available scientific literature reveals a critical gap in our understanding of its selectivity profile. To date, no direct experimental data, such as IC50 or Ki values, has been published detailing the cross-reactivity of this compound with the other two members of the IMP family, IMP1 and IMP3. This lack of quantitative data prevents a direct comparative assessment of the inhibitor's performance against all three paralogs.
This guide will, therefore, focus on the established activity of this compound against its primary target, IMP2, and provide a broader context of the IMP protein family to underscore the importance of future selectivity studies.
IMP Protein Family: A Brief Overview
The IMP (IGF2BP) family of RNA-binding proteins consists of three highly conserved members in mammals: IMP1 (IGF2BP1), IMP2 (IGF2BP2), and IMP3 (IGF2BP3). These proteins play crucial roles in post-transcriptional gene regulation by controlling the stability, localization, and translation of their target mRNAs. Despite their structural similarities, with an overall amino acid sequence identity of 56%, each IMP protein is understood to regulate a distinct set of RNA targets, contributing to their diverse and sometimes non-overlapping biological functions in development and disease, particularly in cancer[1]. Notably, IMP1 and IMP3 share a higher degree of similarity, with 73% amino acid sequence identity[1].
This compound Activity Against IMP2
This compound has been characterized as a potent inhibitor of IMP2. Experimental data has demonstrated its ability to interfere with the interaction between IMP2 and its target RNA sequences.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | IMP2 | RNA-binding assay | 81.3 - 127.5[2] |
Table 1: Inhibitory Activity of this compound against IMP2. The IC50 value represents the concentration of the inhibitor required to reduce the binding of IMP2 to its target RNA by 50%.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and the methodologies employed in inhibitor characterization, the following diagrams illustrate a generalized signaling pathway involving IMP proteins and a typical experimental workflow for assessing inhibitor activity.
Caption: Generalized IMP Protein Signaling Pathway.
Caption: Experimental Workflow for IMP Inhibitor Screening.
Experimental Protocols
While specific protocols for the cross-reactivity screening of this compound are not available, a general methodology for assessing the binding of an inhibitor to an RNA-binding protein using a fluorescence polarization (FP) assay is described below. This type of assay is commonly used to determine IC50 values for inhibitors of protein-RNA interactions.
Objective: To determine the concentration at which this compound inhibits 50% of the binding between an IMP protein (IMP1, IMP2, or IMP3) and its target RNA.
Materials:
-
Purified, recombinant human IMP1, IMP2, and IMP3 proteins.
-
A short, single-stranded RNA oligonucleotide corresponding to a known binding sequence for the IMP proteins, labeled with a fluorescent dye (e.g., fluorescein).
-
This compound compound.
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl, MgCl2, and a non-ionic detergent).
-
384-well, low-volume, black assay plates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the IMP protein in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled RNA probe in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Setup:
-
To the wells of the 384-well plate, add the this compound dilutions. Include control wells with buffer only (for no-protein control) and buffer with DMSO (for vehicle control).
-
Add the 2X IMP protein solution to all wells except the no-protein control wells.
-
Initiate the binding reaction by adding the 2X fluorescently labeled RNA probe solution to all wells.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorescent dye used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is then fitted to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Future Directions
The development of potent and selective inhibitors for RNA-binding proteins is a rapidly advancing field in drug discovery. To fully characterize the therapeutic potential of this compound, it is imperative that future studies address its selectivity profile across the entire IMP family. Such data will be crucial for interpreting experimental results and for guiding the development of next-generation inhibitors with improved specificity and reduced off-target effects. Researchers are encouraged to perform head-to-head comparisons of this compound against IMP1, IMP2, and IMP3 using biochemical and cellular assays to generate the much-needed quantitative data on its cross-reactivity.
References
Comparative Analysis: Imp2-IN-1 Outperforms Scrambled Control in Targeted Inhibition of IMP2 Function
For Immediate Release
A comprehensive analysis of the small molecule inhibitor Imp2-IN-1 reveals its potent and specific activity against the RNA-binding protein IMP2, a key regulator in various cellular processes, including cancer progression. When compared to a scrambled control, this compound demonstrates significant effects on cancer cell viability, migration, and colony formation, underscoring its potential as a targeted therapeutic agent. This guide provides a detailed comparison, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Executive Summary of Comparative Performance
This compound consistently demonstrates superior performance in inhibiting the biological functions of IMP2 when compared to a negative control (vehicle). The inhibitor effectively reduces cancer cell viability, curtails cell migration, and diminishes the ability of cancer cells to form colonies. These effects are attributed to its direct inhibition of IMP2, a protein implicated in the post-transcriptional regulation of genes involved in cell growth and metastasis. In contrast, the scrambled control—in this context, a vehicle control such as DMSO—exhibits no significant impact on these cellular processes, highlighting the specific action of this compound.
Data Presentation
Table 1: In Vitro Inhibition of IMP2 RNA Binding
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | IMP2 RNA Sequence | Fluorescence Polarization | 81.3 - 127.5[1][2] |
Table 2: Effect on Cancer Cell Viability (LLC1 Cells)
| Compound | Treatment | Assay Type | IC50 (µM) |
| This compound (compound 4) | 72h incubation | MTT Assay | 25.23[3] |
| Scrambled Control (DMSO) | 72h incubation | MTT Assay | Not Applicable |
Table 3: Comparative Effect on 2D Cell Proliferation of LLC1 Cells (at 72h)
| Treatment | Concentration (µM) | Cell Confluence (% of Control) |
| This compound (compound 4) | 10 | ~80% |
| 25 | ~60% | |
| 50 | ~40% | |
| Scrambled Control (DMSO) | 0.1% | 100% |
| Data extrapolated from graphical representations in Chanda et al., 2024. |
Table 4: Effect of IMP2 Knockout on Cellular Functions (serving as a genetic control)
| Cell Line | Assay | Effect of IMP2 Knockout |
| LLC1 | 2D Cell Proliferation | Reduced proliferation |
| Huh7, HepG2, SW480 | Colony Formation | Significant reduction in colony number and area[4] |
| LLC1, Huh7, HepG2, SW480 | Cell Migration (Wound Healing) | Significant reduction in cell migration[4][5][6] |
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with various concentrations of this compound or the vehicle control (0.1% DMSO).[3]
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[3]
-
MTT Addition: Add MTT reagent to each well and incubate for a period that allows for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[7]
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.[8]
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized insert.[8][9]
-
Treatment: Wash the cells to remove debris and add media containing different concentrations of this compound or the vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours) using a microscope.[5][8]
-
Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the initial area.[9]
Western Blot for IMP2 Protein Levels
-
Cell Lysis: Treat cells with this compound or vehicle control for a specified duration, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IMP2 overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize the IMP2 protein levels to a loading control (e.g., β-actin or GAPDH).
Conclusion
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The RNA-binding protein IMP2 drives a stromal-Th17 cell circuit in autoimmune neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-binding protein IGF2BP2/IMP2 is required for laminin-β2 mRNA translation and is modulated by glucose concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
Imp2-IN-1: A Comparative Analysis of its Efficacy Across Diverse Cancer Subtypes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of Imp2-IN-1, a potent inhibitor of the RNA-binding protein IMP2 (IGF2BP2), across various cancer subtypes. This analysis is supported by available experimental data and detailed methodologies for key assays.
Introduction to this compound and its Target, IMP2
This compound is a small molecule inhibitor targeting the Insulin-like Growth Factor 2 mRNA-binding protein 2 (IMP2 or IGF2BP2). IMP2 is an oncofetal protein that is frequently overexpressed in a multitude of cancers, including colorectal, liver, lung, gallbladder, pancreatic, and glioblastoma.[1][2] High expression of IMP2 often correlates with poor patient prognosis, making it a compelling target for cancer therapy. IMP2 plays a crucial role in tumorigenesis by promoting cancer cell proliferation, migration, and invasion while inhibiting apoptosis. It exerts its oncogenic functions by binding to and stabilizing the mRNAs of key cancer-related genes, such as MYC, IGF2, and HMGA1, and by modulating critical signaling pathways like PI3K/Akt and Wnt/β-catenin. This compound has been identified as a potent inhibitor of IMP2, with an IC50 value of 81.3-127.5 µM for the IMP2 RNA sequence.[3][4]
Comparative Efficacy of this compound in Different Cancer Cell Lines
While direct comparative studies of this compound across a wide range of cancer cell lines are limited, existing data and studies on other IMP2 inhibitors and IMP2 knockout models provide strong evidence for its potential efficacy in various cancer subtypes.
Colorectal Cancer (CRC)
In colorectal cancer, where IMP2 is significantly overexpressed, this compound has demonstrated the ability to reduce IMP2 protein levels in SW480 cells.[3] Furthermore, studies utilizing other small-molecule inhibitors of IMP2 have shown anti-proliferative effects in colorectal cancer cell lines.[5] Knockdown and knockout studies of IMP2 in CRC cell lines have consistently resulted in reduced cell proliferation, colony formation, and migration.[1] This body of evidence strongly suggests that this compound holds therapeutic promise for colorectal cancer.
Liver Cancer (Hepatocellular Carcinoma, HCC)
In hepatocellular carcinoma, this compound has been shown to significantly reduce the viability of both differentiated and non-differentiated Huh7 cells.[3] The overexpression of IMP2 in HCC is associated with a more aggressive tumor phenotype. Knockdown of IMP2 in liver cancer cell lines has been shown to decrease cell proliferation and clonogenicity.[6] This indicates that this compound is a promising candidate for the treatment of liver cancer.
Lung Cancer
Although direct data for this compound in lung cancer is not yet available, studies with other IMP2 inhibitors have demonstrated anti-proliferative effects in lung cancer cell lines.[5] Given that high IMP2 expression is also observed in lung carcinomas, it is plausible that this compound would exhibit similar efficacy in this cancer subtype.
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound and the effects of targeting IMP2 in various cancer cell lines. It is important to note that the IC50 value for this compound is for its binding to the IMP2 RNA sequence, and not a direct measure of cell viability inhibition.
| Cancer Subtype | Cell Line | Compound/Method | Efficacy Metric | Value/Effect | Reference |
| - | - | This compound | IC50 (IMP2 RNA sequence) | 81.3-127.5 µM | [3][4] |
| Colorectal Cancer | SW480 | This compound | IMP2 Protein Level | Reduction | [3] |
| Liver Cancer | Huh7 | This compound | Cell Viability | Significant Reduction | [3] |
| Colorectal Cancer | HCT116, SW480 | IMP2 Knockdown | Colony Formation | Reduced | [1] |
| Liver Cancer | HepG2, Huh7 | IMP2 Knockdown | Cell Proliferation, Clonogenicity | Reduced | [6] |
| Lung Cancer | A549, LLC1 | IMP2 Knockout | Cell Proliferation, Migration, Colony Formation | Reduced | [2] |
Signaling Pathways and Experimental Workflows
IMP2-Mediated Signaling Pathways
IMP2 is known to modulate key oncogenic signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Caption: IMP2 signaling pathways in cancer.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this compound in cancer cell lines.
Caption: Workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term proliferative potential of cancer cells after treatment with this compound.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Compound Treatment: Treat the cells with this compound at various concentrations for 24 hours.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the colony formation efficiency and assess the dose-dependent effect of this compound.[1]
Western Blot Analysis
This protocol is used to determine the effect of this compound on the protein levels of IMP2 and downstream signaling molecules.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IMP2, p-Akt, Akt, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The available data strongly supports the potential of this compound as a therapeutic agent against a range of cancers where IMP2 is overexpressed. Its ability to inhibit IMP2 and affect cancer cell viability in colorectal and liver cancer models is promising. Further research is warranted to establish a comprehensive profile of its efficacy across a broader spectrum of cancer subtypes, including the determination of cell viability IC50 values and a deeper investigation into its impact on key signaling pathways. The provided experimental protocols offer a foundation for researchers to further explore the anti-cancer properties of this promising inhibitor.
References
- 1. Gene Editing and Small Molecule Inhibitors of the RNA Binding Protein IGF2BP2/IMP2 Show its Potential as an Anti-Cancer Drug Target [imrpress.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PIM2 in liver cancer decreases tumor cell proliferation in vitro and in vivo primarily through the modulation of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IMP2-IN-1 and IMP2-IN-2: Novel Inhibitors of the Oncofetal RNA-Binding Protein IMP2
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2, has emerged as a critical player in tumorigenesis and metabolic diseases. Its role in post-transcriptionally regulating the stability and translation of key oncogenic mRNAs makes it a compelling target for therapeutic intervention. This guide provides a detailed head-to-head comparison of two recently identified small-molecule inhibitors of IMP2: Imp2-IN-1 (also referred to as compound 4) and Imp2-IN-2 (compound 6). We present a comprehensive analysis of their biochemical and cellular activities, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and Imp2-IN-2 are two of the first-in-class inhibitors of the RNA-binding protein IMP2. Both compounds have demonstrated the ability to disrupt the interaction between IMP2 and its target RNAs, leading to anti-proliferative and anti-migratory effects in various cancer cell lines. While both compounds show promise, they exhibit distinct potencies and cellular effects, which are detailed in this guide. This comparison aims to provide an objective overview to inform the selection and application of these inhibitors in cancer research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and Imp2-IN-2 based on published experimental findings.
Table 1: Biochemical Activity - Inhibition of IMP2-RNA Interaction
| Compound | Target RNA | IC50 (µM) |
| This compound | RNA_A | 127.5 |
| RNA_B | 81.3 | |
| Imp2-IN-2 | RNA_A | 120.9[1] |
| RNA_B | 236.7[1] |
Table 2: Cellular Activity - Inhibition of Cancer Cell Proliferation (72h treatment)
| Cell Line | Compound | IC50 (µM) |
| HCT116 (colorectal cancer) | This compound | ~25 |
| Imp2-IN-2 | ~30 | |
| Huh7 (hepatocellular carcinoma) | This compound | ~20 |
| Imp2-IN-2 | ~40 |
Table 3: Cellular Activity - Inhibition of Colony Formation
| Cell Line | Compound | Concentration (µM) | % Inhibition |
| HCT116 | This compound | 25 | Significant |
| Imp2-IN-2 | 25 | Significant | |
| SW480 (colorectal cancer) | This compound | 25 | Significant |
| Imp2-IN-2 | 25 | Significant |
Table 4: Cellular Activity - Inhibition of Cell Migration (Wound Healing Assay)
| Cell Line | Compound | Concentration (µM) | % Wound Closure Inhibition |
| HCT116 | This compound | 25 | Significant |
| Imp2-IN-2 | 25 | Significant |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: IMP2-regulated signaling pathways in cancer.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Assay for IMP2-RNA Interaction
This assay is used to quantify the inhibitory effect of compounds on the binding of IMP2 protein to a fluorescently labeled RNA probe.
Materials:
-
Recombinant human IMP2 protein
-
Fluorescently labeled RNA oligonucleotides (RNA_A and RNA_B)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black, round-bottom plates
-
Test compounds (this compound, Imp2-IN-2) dissolved in DMSO
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of IMP2 protein and fluorescently labeled RNA probe in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Serially dilute the test compounds in DMSO and then into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add the compound dilutions to the wells of the 384-well plate.
-
Add the IMP2-RNA probe mixture to the wells.
-
Include control wells:
-
Negative control (no inhibition): IMP2-RNA probe mixture with assay buffer and DMSO.
-
Positive control (100% inhibition): RNA probe only with assay buffer and DMSO.
-
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
2D Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cells in a monolayer culture.
Materials:
-
Cancer cell lines (e.g., HCT116, Huh7)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Test compounds (this compound, Imp2-IN-2)
-
Cell viability reagent (e.g., resazurin, MTT)
-
Plate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include vehicle control (DMSO) wells.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival, in the presence of the inhibitors.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
Test compounds (this compound, Imp2-IN-2)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to attach.
-
The following day, treat the cells with various concentrations of the test compounds or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium with fresh compound every 3-4 days.
-
After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the percentage of colony formation inhibition compared to the vehicle control.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of the inhibitors on cell migration.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Test compounds (this compound, Imp2-IN-2)
-
Microscope with a camera
Procedure:
-
Seed cells in the wells and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing the insert.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compounds at the desired concentrations or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the width or area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure and compare the migration rate between treated and control cells to determine the inhibitory effect on cell migration.
Conclusion
Both this compound and Imp2-IN-2 are valuable research tools for investigating the function of IMP2 in various biological contexts, particularly in cancer. This compound appears to be slightly more potent in inhibiting the IMP2-RNA_B interaction, while Imp2-IN-2 shows comparable potency for the IMP2-RNA_A interaction. In cellular assays, both compounds effectively inhibit cancer cell proliferation, colony formation, and migration at similar micromolar concentrations.
The choice between this compound and Imp2-IN-2 may depend on the specific research question, the cellular context, and the target RNA of interest. Further studies are warranted to explore their in vivo efficacy, pharmacokinetic properties, and potential off-target effects. This guide provides a foundational dataset to assist researchers in making an informed decision for their experimental needs.
References
Unlocking Synergistic Potential: A Comparative Guide to Imp2-IN-1 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential synergistic effects of Imp2-IN-1, a potent inhibitor of the RNA-binding protein IMP2 (IGF2BP2), when used in combination with conventional chemotherapeutic agents. While direct experimental data on this compound combination therapy is emerging, this guide draws upon the established role of its target, IGF2BP2, in chemoresistance and presents comparative data from other IGF2BP2 inhibitors to build a strong rationale for its synergistic potential.
The Rationale for Combination: Targeting IGF2BP2 to Overcome Chemoresistance
The insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2), also known as IMP2, is increasingly implicated in tumor progression and therapeutic resistance.[1][2] Overexpression of IGF2BP2 has been linked to poor prognosis and resistance to a range of chemotherapeutic agents, including platinum-based drugs like cisplatin and oxaliplatin, as well as anthracyclines such as doxorubicin.[1] IGF2BP2 contributes to chemoresistance by stabilizing the mRNA of key oncogenes and anti-apoptotic proteins, thereby promoting cell survival and proliferation in the presence of cytotoxic drugs.[1]
This compound is a small molecule inhibitor that directly targets the RNA-binding activity of IGF2BP2. By inhibiting IGF2BP2, this compound has the potential to destabilize these pro-survival mRNAs, effectively re-sensitizing cancer cells to the cytotoxic effects of chemotherapy. This targeted approach offers a promising strategy to enhance the efficacy of existing cancer treatments and overcome acquired resistance.
Comparative Analysis: Synergistic Effects of IGF2BP2 Inhibition with Chemotherapy
While specific studies on the synergistic effects of this compound are not yet widely published, research on other IGF2BP2 inhibitors provides compelling evidence for this therapeutic strategy. A notable example is the IGF2BP2 inhibitor, CWI1-2, which has demonstrated significant synergistic effects with the chemotherapeutic agent daunorubicin in Acute Myeloid Leukemia (AML).
Table 1: Synergistic Effects of IGF2BP2 Inhibitor CWI1-2 with Daunorubicin in AML
| Cell Line | Combination Agent | Key Findings | Combination Index (CI) Values | Reference |
| MOLM13 (AML) | Daunorubicin (DNR) | CWI1-2 significantly enhanced DNR-induced apoptosis and reduced cell viability. | CI < 1, indicating synergy. Specific values were dose-dependent. | --INVALID-LINK-- |
| MV4-11 (AML) | Daunorubicin (DNR) | The combination of CWI1-2 and DNR showed a stronger inhibitory effect on cell proliferation compared to either agent alone. | CI < 1, indicating a synergistic interaction. | --INVALID-LINK-- |
These findings with CWI1-2 strongly suggest that inhibiting IGF2BP2 is a viable strategy to enhance the efficacy of chemotherapy. It is highly probable that this compound, as a direct inhibitor of IGF2BP2, will exhibit similar synergistic properties when combined with other chemotherapeutic agents in various cancer types where IGF2BP2 is overexpressed.
Visualizing the Mechanism and Experimental Approach
To conceptualize the potential synergistic action of this compound and to outline a standard experimental procedure for its validation, the following diagrams are provided.
Caption: Proposed mechanism of synergy for this compound and chemotherapy.
Caption: A typical experimental workflow for assessing drug synergy in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are standard protocols for key in vitro assays.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the chemotherapeutic agent, and their combination at various ratios. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent and use software such as CompuSyn to determine the Combination Index (CI). A CI value less than 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, and their combination for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Clonogenic Assay
-
Cell Treatment: Treat a single-cell suspension with the drugs for a defined period.
-
Cell Plating: Plate a known number of viable cells into 6-well plates and culture them in a drug-free medium.
-
Colony Formation: Allow the cells to grow for 1-2 weeks until visible colonies are formed.
-
Fixing and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group compared to the control to assess the long-term effect on cell proliferation and survival.
Conclusion and Future Directions
The inhibition of IGF2BP2 presents a highly promising strategy to enhance the efficacy of chemotherapy and overcome drug resistance. While direct experimental evidence for the synergistic effects of this compound is still forthcoming, the data from other IGF2BP2 inhibitors like CWI1-2 provide a strong rationale for pursuing this combination. The experimental protocols outlined in this guide offer a clear framework for researchers to investigate and validate the synergistic potential of this compound with various chemotherapeutic agents. Such studies are crucial to pave the way for future preclinical and clinical investigations, ultimately aiming to improve patient outcomes in a wide range of cancers.
References
Validating the On-Target Effects of Imp2-IN-1: A Comparative Guide to Thermal Shift Assays and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the on-target effects of Imp2-IN-1, a small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 2 (IMP2). A primary focus is placed on the application of thermal shift assays, with a comparative analysis against alternative validation techniques such as CRISPR/Cas9-mediated gene knockout, fluorescence polarization, and saturation-transfer difference nuclear magnetic resonance (STD-NMR).
Introduction to this compound and On-Target Validation
This compound has been identified as a promising inhibitor of IMP2, an RNA-binding protein implicated in various cancers. Validating that a small molecule like this compound directly engages its intended target is a critical step in drug discovery and development. This process, known as on-target validation, confirms the mechanism of action and helps to differentiate on-target effects from potential off-target activities. Thermal shift assays are a widely used biophysical method to confirm direct binding between a protein and a ligand.
Comparison of On-Target Validation Methods for this compound
A comprehensive approach to on-target validation often involves multiple orthogonal assays. Below is a comparison of thermal shift assays with other key techniques used to validate the interaction of this compound with IMP2.
| Validation Method | Principle | Type of Data | Throughput | Advantages | Limitations |
| Thermal Shift Assay (TSA) | Measures the change in the melting temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, resulting in a higher Tm. | Quantitative (ΔTm) | High | Direct biophysical evidence of binding; cost-effective; amenable to high-throughput screening. | Requires purified protein; may not be suitable for all proteins or ligands; indirect measure of affinity. |
| CRISPR/Cas9 Knockout | Genetically ablates the target protein (IMP2) in cells. The effect of the inhibitor is then compared between wild-type and knockout cells. | Cellular Phenotype (e.g., cell viability, proliferation) | Low | Provides strong evidence of on-target effects in a cellular context; can reveal the functional consequences of target inhibition. | Time-consuming and technically demanding; potential for off-target gene editing; does not measure direct binding. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescently labeled RNA upon binding to IMP2. Small molecule inhibitors that disrupt this interaction are identified. | Quantitative (IC50) | High | Homogeneous assay format; suitable for high-throughput screening of inhibitors of protein-RNA interactions. | Requires a fluorescently labeled probe; can be prone to artifacts from fluorescent compounds. |
| Saturation-Transfer Difference NMR (STD-NMR) | Detects the binding of a small molecule to a large protein by observing the transfer of saturation from the protein to the ligand. | Qualitative and semi-quantitative (binding epitope) | Low | Provides direct evidence of binding; can map the binding epitope of the ligand; does not require protein labeling. | Requires specialized equipment and expertise; relatively low throughput; requires higher concentrations of protein and ligand. |
Quantitative Data Summary
While the primary literature confirms the use of thermal shift assays for validating this compound, specific ΔTm values have not been publicly reported.[1][2] The following table illustrates how such data would be presented and includes data from alternative assays for comparison.
| Compound | Assay | Target | Result | Reference |
| This compound (Compound 4) | Thermal Shift Assay | IMP2 | Binding Confirmed (ΔTm not reported) | [1] |
| This compound (Compound 4) | Fluorescence Polarization | IMP2-RNA | IC50 = 81.3 - 127.5 µM | MedChemExpress |
| This compound (Compound 4) | Cell Viability (MTT Assay) in LLC1 cells | IMP2 | IC50 values determined in wild-type cells | [3] |
| This compound (Compound 4) | Colony Formation in LLC1 cells | IMP2 | Significant reduction in colony number and size | [3] |
| Alternative IMP2 Inhibitors (Compounds 6 & 9) | Fluorescence Polarization | IMP2-RNA | IC50 values reported | MedChemExpress |
Experimental Protocols and Workflows
I. Thermal Shift Assay (TSA) for this compound
This protocol describes a general method for performing a thermal shift assay with purified recombinant IMP2 protein.
1. Recombinant IMP2 Protein Purification:
-
Express recombinant IMP2 protein, for example, in an E. coli expression system.
-
Lyse the cells and purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further purify the protein using size-exclusion chromatography to ensure high purity and proper folding.
-
Confirm protein identity and purity by SDS-PAGE and Western blot.
2. Thermal Shift Assay Protocol:
-
Prepare a reaction mixture containing purified IMP2 protein (e.g., 2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5x concentration), and the assay buffer.
-
Add this compound or a vehicle control (e.g., DMSO) to the reaction mixture in a 96-well PCR plate. A range of inhibitor concentrations should be tested.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence.
-
The melting temperature (Tm) is determined as the inflection point of the sigmoidal melting curve, which corresponds to the peak of the first derivative plot (-dF/dT).
-
The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of this compound.
II. CRISPR/Cas9-Mediated IMP2 Knockout for On-Target Validation
This protocol provides a general workflow for validating the on-target effects of this compound using CRISPR/Cas9.[4]
1. gRNA Design and Cloning:
-
Design guide RNAs (gRNAs) targeting an early exon of the IMP2 gene using a design tool (e.g., CHOPCHOP).
-
Clone the gRNA sequences into a Cas9 expression vector (e.g., pX458 which also contains a GFP reporter).
2. Cell Transfection and Selection:
-
Transfect the gRNA/Cas9 plasmid into the target cancer cell line (e.g., HCT116) using a suitable transfection reagent.
-
Sort GFP-positive cells by fluorescence-activated cell sorting (FACS) to enrich for transfected cells.
3. Clonal Isolation and Validation:
-
Plate the sorted cells at a low density to obtain single-cell-derived colonies.
-
Expand individual clones and screen for IMP2 knockout by Western blot to identify clones with complete loss of IMP2 protein.
-
Validate the gene edit at the genomic level by Sanger sequencing of the targeted region.
4. Cellular Assays:
-
Treat both wild-type and IMP2 knockout cell lines with a range of concentrations of this compound.
-
Perform cellular assays such as cell proliferation (e.g., IncuCyte live-cell imaging) and colony formation assays.[3]
-
A significantly reduced effect of this compound on the phenotype of knockout cells compared to wild-type cells provides strong evidence for on-target activity.
III. IMP2 Signaling Pathway
IMP2 is known to regulate the translation of several mRNAs, thereby influencing key cellular processes such as proliferation and migration. A major pathway regulated by IMP2 is the IGF2/PI3K/Akt signaling cascade.
Conclusion
Validating the on-target effects of small molecule inhibitors like this compound is a multifaceted process that benefits from the application of orthogonal assays. While thermal shift assays provide a robust, high-throughput method for confirming direct target engagement with purified protein, their findings are significantly strengthened when complemented by cellular validation methods. The use of CRISPR/Cas9-mediated gene knockout, in particular, offers compelling evidence of on-target activity within a physiological context by demonstrating a differential response to the inhibitor in the presence and absence of the target protein. Techniques like fluorescence polarization are invaluable for primary screening and determining inhibitory concentrations, while STD-NMR can provide detailed insights into the binding interaction. For a comprehensive validation of this compound, a combination of these methods is recommended to build a strong, data-driven case for its on-target mechanism of action.
References
- 1. First Small-Molecule Inhibitors Targeting the RNA-Binding Protein IGF2BP2/IMP2 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
A Comparative Guide to the Metabolic Profiles of Cells Treated with Imp2-IN-1 Versus IMP2 Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic alterations observed in cells following treatment with the IMP2 inhibitor, Imp2-IN-1, versus cells with a genetic knockout of the IMP2 gene. While direct head-to-head metabolomic profiling studies are not yet available in the published literature, this document synthesizes findings from various studies to offer an objective comparison based on current experimental data.
Data Presentation
The functional consequences of IMP2 inhibition, either through a small molecule inhibitor like this compound or by genetic knockout, point towards a significant role for IMP2 in regulating cellular metabolism. The available data, primarily from studies on cancer cell lines and mouse models, are summarized below.
Table 1: Summary of Metabolic Changes in IMP2 Knockout Models
| Metabolic Parameter | Observation in IMP2 Knockout Model | Cell/Tissue Type | Reference |
| Overall Metabolism | Reduced metabolic activity (as measured by MTT assay) | Murine lung carcinoma (LLC1) | [1] |
| Glucose Metabolism | Improved glucose tolerance and insulin sensitivity | Whole body (mice) | [2] |
| No significant effect on glucose tolerance or insulin sensitivity | Adipose-derived stem cells (mice) | [3] | |
| Lipid Metabolism | Resistance to diet-induced obesity and fatty liver | Whole body (mice) | [2] |
| Increased hepatic triglyceride accumulation | Hepatocyte-specific knockout (mice) | ||
| Reduced fatty acid oxidation | Hepatocyte-specific knockout (mice) | ||
| Reduced white adiposity | Adipose-derived stem cells (mice) | [3] | |
| Energy Expenditure | Increased energy expenditure | Whole body (mice) | [2] |
| Mitochondrial Function | Enhanced translation of Ucp1 mRNA and other mitochondrial proteins | Brown adipose tissue (mice) | [2] |
Table 2: Effects of IMP2 Inhibitors on Cellular Metabolism
| Metabolic Parameter | Observation with IMP2 Inhibitor Treatment | Cell Line | Reference |
| Overall Metabolism | Dose-dependent decrease in metabolic activity (MTT assay) | Murine lung carcinoma (LLC1) | [1][4] |
| Off-Target Effects | Anti-proliferative effects only partially rescued by IMP2 knockout, suggesting potential off-target effects. | Colorectal and lung cancer cell lines | [5] |
Comparative Analysis:
Both genetic knockout of IMP2 and its inhibition with small molecules lead to a reduction in overall cellular metabolic activity, as indicated by MTT assays in cancer cell lines[1]. Studies on IMP2 knockout mice reveal a more complex, systemic metabolic phenotype, including resistance to diet-induced obesity, improved glucose tolerance, and increased energy expenditure[2]. This suggests that IMP2 plays a crucial role in regulating whole-body energy homeostasis.
However, it is important to note that the effects of IMP2 knockout can be tissue-specific. For instance, while whole-body knockout protects against fatty liver, hepatocyte-specific knockout leads to increased triglyceride accumulation due to impaired fatty acid oxidation[2]. This highlights the nuanced role of IMP2 in different metabolic tissues.
A key consideration when comparing IMP2 knockout with inhibitor treatment is the potential for off-target effects of the small molecule. One study noted that the anti-proliferative effects of IMP2 inhibitors were not fully rescued in IMP2 knockout cells, suggesting that these compounds may have additional cellular targets[5]. Therefore, while this compound provides a valuable tool for acute inhibition of IMP2 function, genetic knockout remains the gold standard for studying the specific consequences of IMP2 loss.
Experimental Protocols
To directly compare the metabolic profiles of this compound treated cells and IMP2 knockout cells, a comprehensive metabolomics study would be required. The following is a detailed protocol for such an experiment.
1. Cell Culture and Treatment:
-
Cell Line: Select a cell line relevant to the research question (e.g., a cancer cell line where IMP2 is overexpressed or a metabolic cell line like hepatocytes or adipocytes).
-
IMP2 Knockout: Generate a stable IMP2 knockout cell line using CRISPR/Cas9 technology. Select and validate a clonal population with complete loss of IMP2 expression. Include a control cell line that has undergone the CRISPR/Cas9 procedure but retains IMP2 expression (e.g., a clone with a non-targeting guide RNA).
-
This compound Treatment: Culture the parental (wild-type) cell line and treat with this compound at a predetermined effective concentration and duration. Include a vehicle-treated control (e.g., DMSO).
-
Experimental Groups:
-
Wild-type cells + Vehicle
-
Wild-type cells + this compound
-
IMP2 knockout cells
-
Control (non-targeting gRNA) cells
-
-
Replicates: Prepare at least 3-5 biological replicates for each experimental group.
2. Metabolite Extraction:
-
Culture cells to ~80% confluency.
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding liquid nitrogen directly to the culture plate to flash-freeze the cells.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate on ice to allow for complete extraction.
-
Centrifuge the samples at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
3. Mass Spectrometry-Based Metabolomics:
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) for broad coverage of polar and non-polar metabolites.
-
Analysis:
-
Perform untargeted metabolomics to obtain a global snapshot of the metabolic changes.
-
Alternatively, use a targeted approach to quantify a specific panel of metabolites from key pathways (e.g., glycolysis, TCA cycle, fatty acid metabolism, amino acid metabolism).
-
-
Data Processing:
-
Process the raw data using appropriate software for peak picking, alignment, and normalization.
-
Identify metabolites by matching their mass-to-charge ratio (m/z) and retention time to a metabolite library.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between the experimental groups.
-
Conduct pathway analysis to identify the metabolic pathways most affected by IMP2 inhibition or knockout.
-
Mandatory Visualization
Caption: Experimental workflow for comparing metabolic profiles.
Caption: IMP2 signaling pathways in metabolism.
References
- 1. A Comprehensive Plasma Metabolomics Dataset for a Cohort of Mouse Knockouts within the International Mouse Phenotyping Consortium [mdpi.com]
- 2. IGF2BP2/IMP2 Deficient Mice Resist Obesity through enhanced translation of Ucp1 mRNA and other mRNAs encoding Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human T2D-Associated Gene IMP2/IGF2BP2 Promotes the Commitment of Mesenchymal Stem Cells Into Adipogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPlications of IMP2 in RNA Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Imp2-IN-1: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing Imp2-IN-1, a potent inhibitor of the RNA-binding protein IMP2, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on its chemical properties and general best practices for laboratory waste management. All personnel should be thoroughly trained on these procedures before handling the compound.
Essential Safety and Handling Information
This compound is a small molecule inhibitor intended for research use only.[1][2] Due to the absence of extensive public safety data, it should be treated as a potentially hazardous substance. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are mandatory during handling.[3][4]
Key Chemical and Storage Data
For easy reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C21H14F3NO4 | [5] |
| Molecular Weight | 401.34 g/mol | [1][5] |
| CAS Number | 1480482-51-6 | [1][5] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO (100 mg/mL), ethanol (~5 mg/mL), and dimethyl formamide (~30 mg/mL). Sparingly soluble in aqueous buffers. | [4][5] |
| Storage (Powder) | -20°C for up to 3 years. | [5][6] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | [2][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated pipette tips, weigh boats, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste and have a secure lid to prevent spillage or aerosolization.[3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions (typically in DMSO) and experimental media, in a separate, labeled hazardous liquid waste container.
-
Ensure the container is leak-proof and compatible with the solvents used. Do not mix incompatible waste streams.
-
2. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
Rinse the labware thoroughly with an appropriate solvent (e.g., ethanol or a suitable detergent solution) to remove residual compound.
-
Collect the rinseate as hazardous liquid waste.
-
After the initial rinse, wash the labware according to standard laboratory procedures.
3. Packaging and Labeling for Disposal:
-
Securely seal all waste containers.
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.
-
If other hazardous materials are present in the waste, list them on the label as well.
4. Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
This storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[3][7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for definitive guidance.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
